Avanbulin exerts its effects by directly targeting tubulin and disrupting microtubule dynamics. Key experimental findings and methodologies are summarized below.
| Aspect | Experimental Findings | Key Experimental Protocols (In Vitro) |
|---|
| Tubulin Binding & Inhibition | Inhibits tubulin polymerization with an IC50 of 1.4 µM at 37°C. Binds to unassembled tubulin with an apparent dissociation constant (Kd) of 244 nM [1] [2]. | Tubulin Assembly Assay: Turbidity measurement of tubulin polymerization at 37°C in the presence of the inhibitor [1] [2]. Binding Kinetics: Determined via methods like isothermal titration calorimetry or competitive binding assays [2]. | | Cellular Phenotypes | Induces mitotic arrest at the G2/M phase, causes mitotic spindle collapse, and triggers apoptotic cell death [1] [3]. | Immunofluorescence: Cells (e.g., HeLa) stained for α-tubulin and DNA to visualize spindle morphology [1]. Cell Cycle Analysis: Flow cytometry of propidium iodide-stained cells [3]. Apoptosis Assay: Flow cytometry using Annexin V staining [3]. | | Antiproliferative Activity | Potent growth inhibition across a panel of 23 tumor cell lines with a median relative IC50 of 13.8 nM after 96 hours of exposure [1]. | Cell Viability Assay: Standard MTT assay after 72-96 hours of drug treatment [1] [3]. |
The binding of this compound to the colchicine site triggers a cascade of cellular events, which can be visualized in the following pathway.
This compound's mechanism of action leads from microtubule destabilization to apoptotic cell death, with EB1 expression as a potential sensitivity marker.
To overcome solubility challenges for clinical administration, the prodrug listhis compound (BAL101553) was developed [4]. Clinical trials have investigated different intravenous infusion methods.
| Trial Focus | Key Findings | Clinical Implications |
|---|---|---|
| 2-Hour Infusion (NCT012, 2010) | Maximum Tolerated Dose (MTD): 60 mg/m²; Recommended Phase 2 Dose (RP2D): 30 mg/m². Dose-limiting toxicities were reversible neurological effects (gait disturbance, neuropathy) and asymptomatic myocardial injury [4]. | Established a well-tolerated RP2D. Side effects were consistent with the drug's vascular-disrupting properties [4]. |
| 48-Hour Infusion (NCT02895360) | RP2D: 70 mg/m². Prolonged infusion allowed higher total exposure while minimizing peak-concentration (Cmax) related vascular toxicity. Well-tolerated with early signs of efficacy [5]. | This administration schedule optimizes the drug's efficacy (AUC-driven) while reducing its vascular side effects (Cmax-driven) [5]. |
In a research context, this compound is defined as a potent tool compound. Evidence suggests that the expression of end-binding protein 1 (EB1), a microtubule-associated protein, may be a potential biomarker for tumor sensitivity to listhis compound/avanbulin [5] [3].
Avanbulin's anti-tumor activity is multi-faceted, targeting both cancer cells and the tumor microenvironment.
The diagram below illustrates this multi-level mechanism.
The tables below summarize key quantitative data from experimental studies.
Table 1: Biochemical and In Vitro Profiling of this compound
| Parameter | Value | Experimental Context | Citation |
|---|---|---|---|
| Tubulin Assembly IC₅₀ | 1.4 µM | Inhibition of tubulin assembly at 37°C | [5] |
| Binding Affinity (Kd) | 244 nM | Apparent Kd for tubulin binding | [5] |
| Proliferation IC₅₀ (Median) | 13.8 nM | 96-hour assay across 23 human tumor cell lines | [5] |
| Migration Inhibition | 6 - 20 nM | Inhibited migration of GBM6 & GBM9 cells | [5] |
Table 2: Key Findings from Preclinical and Clinical Studies
| Model/Study Type | Key Finding | Notes | Citation |
|---|---|---|---|
| Patient-Derived Xenograft (PDX) | Survival extension in 9 of 14 GBM models | Activity irrespective of MGMT status; synergy with radiotherapy | [3] |
| Phase 1/2a Clinical (IV) | Disease control rate of 26.3% | In patients with advanced solid tumors | [2] |
| Phase 2a Clinical (IV, 48-hr infusion) | Partial response in one GBM patient | >90% tumor area reduction; another patient with stable disease for 8 cycles | [1] |
| Mouse Glioma Models | Synergy with anti-CD40 immunotherapy | Efficacy in immune checkpoint blockade-resistant models | [4] |
For researchers looking to replicate or understand the foundational studies, here are methodologies for key experiments.
The development of this compound/listhis compound is focused on overcoming key limitations of existing MTAs.
Avanbulin (BAL27862) reversibly binds to tubulin dimers at the colchicine-binding site, which is located at the intradimer interface between α and β-tubulin [1] [2]. This binding inhibits the polymerization of tubulin into microtubules, thereby disrupting microtubule organization [1].
The table below summarizes key quantitative data on this compound's tubulin-binding properties:
| Parameter | Value | Experimental Context |
|---|---|---|
| Tubulin Assembly Inhibition (IC₅₀) | 1.4 µM | In vitro at 37°C [2] |
| Dissociation Constant (Kd) | 244 ± 30 nM | Binding to unassembled tubulin [2] |
| Binding Stoichiometry | 1 mol/mol tubulin | Binding to unassembled tubulin [2] |
| Molecular Weight | 387.39 g/mol | [4] |
The binding mechanism of this compound to tubulin was elucidated through a combination of biochemical, cellular, and structural biology techniques.
Tubulin Binding and Assembly Assays:
Competition Binding Assays:
X-ray Crystallography:
The following diagram illustrates the cascade of cellular events triggered by this compound binding to tubulin, based on findings from multiple preclinical and clinical studies [1] [3] [2]:
This compound's mechanism of action from tubulin binding to induction of cell death, with EB1 as a potential biomarker.
This compound represents a distinct class of microtubule-targeting agent (MTA) with potential advantages over traditional drugs.
The water-soluble prodrug of this compound, listhis compound (BAL101553), was developed to enable intravenous and oral administration [1] [6]. It has been evaluated in several clinical trials (NCT02490800, NCT02895360, NCT03250299) for solid tumors and glioblastoma, demonstrating a manageable safety profile and encouraging efficacy in a subset of patients [1] [7] [6]. Future development aims to optimize its clinical use, including through combination therapies with radiotherapy and the validation of EB1 as a companion biomarker to identify patients most likely to respond [1] [3] [7].
Avanbulin's antitumor activity stems from its unique disruption of microtubule dynamics, which affects both tumor cells and their microenvironment.
This compound binds reversibly to the colchicine site on tubulin heterodimers. This binding inhibits the polymerization of tubulin into microtubules and disrupts the organization of existing microtubules [1] [2] [3]. Microtubules are critical components of the cytoskeleton essential for cell division, intracellular transport, and cell shape maintenance. Disrupting them activates the spindle assembly checkpoint, arrests the cell cycle at the G2/M phase, and can lead to apoptotic cell death [4] [3].
The following diagram illustrates the mechanism of action of this compound and its prodrug, listhis compound.
Preclinical studies demonstrate that this compound's mechanism extends beyond direct cytotoxicity to proliferating cells.
Clinical research has focused on evaluating the safety and efficacy of its prodrug, listhis compound, in patients with advanced cancers.
Clinical trials have investigated both intravenous (IV) and oral formulations of listhis compound.
The table below summarizes key efficacy outcomes from clinical trials.
| Trial / Cohort | Dosing Regimen | Efficacy Observations |
|---|---|---|
| Phase 1/2a (Oral) - GBM/HGG [1] [5] | 30 mg/day, oral | Durable responses in a subset; one complete response; one partial response; two patients on treatment >4 years. |
| Phase 2a (IV) - Glioblastoma [2] | 70 mg/m², 48-hr infusion | One patient with partial response (>90% area reduction); one patient with stable disease. |
| Phase 2a (IV) - Ovarian Cancer [2] | 70 mg/m², 48-hr infusion | Three patients with stable disease and lesion size reductions after two cycles. |
A significant focus of recent research is identifying biomarkers to predict which patients are most likely to respond to listhis compound.
For scientists investigating this compound in laboratory settings, key experimental approaches from the literature include the following.
This protocol measures the direct effect of this compound on cancer cell proliferation [2] [3].
This method visualizes the impact of this compound on the cytoskeleton [7].
This compound represents a novel microtubule-destabilizing agent with a distinct binding site and a promising ability to overcome multidrug resistance. Current clinical research, primarily through its prodrug listhis compound, is focused on treating aggressive cancers like glioblastoma.
The future clinical utility of this compound/listhis compound will likely be guided by biomarker-driven patient selection, particularly through the validation of EB1 and other components of the identified molecular signature [1] [5]. Its oral bioavailability and ability to penetrate the brain make it a valuable candidate for treating central nervous system tumors [1] [5].
The table below summarizes the core characteristics of avanbulin and its prodrug.
| Property | Description |
|---|---|
| Drug Name | This compound (BAL27862) [1] [2] |
| Prodrug Name | Listhis compound (BAL101553) [1] [2] |
| Chemical Relationship | Listhis compound is a water-soluble lysine prodrug of this compound [1] [3] |
| Molecular Target | Tubulin heterodimer [1] [2] |
| Binding Site | Colchicine-binding site [1] [2] |
| Primary Mechanism | Microtubule destabilization, inhibition of microtubule assembly, leading to activation of the spindle assembly checkpoint and apoptosis [1] [2] |
| Key Differentiator | Demonstrated activity in preclinical models resistant to taxanes and vinca alkaloids, and in models with MDR1 overexpression [2] |
Key quantitative findings from preclinical and clinical studies are summarized in the following table.
| Study Aspect | Findings & Details |
|---|---|
| In Vitro Anti-lymphoma Activity (DLBCL) | Median IC~50~ ~10 nM in both ABC- and GCB-DLBCL cell lines. Apoptosis induction observed within 24-48 hours of treatment [2]. |
| Clinical Dosing (IV) | Recommended Phase 2 dose (RP2D) for 48-hour IV infusion: 70 mg/m² on Days 1, 8, and 15 of a 28-day cycle [1]. |
| Clinical Dosing (Oral) | Maximum Tolerated Dose (MTD) for daily oral administration: 30 mg/day for patients with brain tumors; 16 mg/day for patients with solid tumors [3]. |
| Clinical Efficacy (IV) | Glioblastoma cohort: One patient with partial response (>90% tumor reduction); one with stable disease over 8 cycles. Ovarian cancer cohort: Three patients with stable disease and lesion reductions [1]. |
| Clinical Efficacy (Oral) | "Profound, durable responses in a subset of patients with recurrent refractory grade 4 astrocytoma or glioblastoma" [3]. |
| Predictive Biomarker | High tumor expression of End-Binding Protein 1 (EB1) is associated with enhanced response to listhis compound in preclinical and clinical data [3] [2]. |
Based on the studies, here are methodologies for key experiments.
In Vitro Anti-proliferation and Apoptosis Assay (Lymphoma) [2]
Clinical Trial Protocol (Phase 2a, IV Infusion) [1]
The following diagrams, created with DOT language, illustrate the drug's mechanism and development workflow.
This compound's mechanism of action from prodrug to apoptosis induction.
Key clinical development milestones and rationales for listhis compound.
Avanbulin (BAL27862) is a synthetic microtubule-targeting agent (MTA). Its mechanism is distinct from taxanes and vinca alkaloids, as it reversibly binds to the colchicine site on β-tubulin, inhibiting microtubule formation and disrupting the cytoskeleton. This leads to mitotic arrest and induction of apoptosis [1] [2]. Its prodrug, listhis compound (BAL101553), is water-soluble and has high oral bioavailability, facilitating clinical development [1].
The table below summarizes key quantitative data for this compound.
| Parameter | Value | Experimental Context | Citation |
|---|---|---|---|
| Tubulin Assembly IC₅₀ | 1.4 µM | Inhibition of tubulin polymerization in vitro at 37°C | [2] |
| Binding Affinity (Kd) | 244 nM | Binding to tubulin, similar to colchicine | [2] |
| Cytotoxicity (Median IC₅₀) | 13.8 nM | 96-hour proliferation assay across 23 solid tumor cell lines | [2] |
| Apoptosis Induction | ~10 nM (IC₅₀) | Induction in DLBCL cell lines within 24-48 hours | [3] |
| Clinical MTD (RP2D) | 30 mg/day (oral) | Maximum Tolerated Dose/Recommended Phase 2 Dose for daily oral listhis compound in patients with brain tumors | [1] |
The diagram below illustrates the core mechanism of this compound and its relationship with the potential biomarker EB1.
Figure 1: Mechanism of action of this compound/listhis compound. The orally administered prodrug listhis compound is converted to the active compound this compound. This compound binds to tubulin dimers at the colchicine-binding site, inhibiting their polymerization into microtubules and disrupting existing microtubule dynamics. This disruption leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis). Evidence suggests that high expression of the microtubule-associated protein EB1 may predict enhanced tumor sensitivity to this agent [1] [3].
For researchers aiming to validate the activity of tubulin polymerization inhibitors like this compound, the following core methodologies are essential.
This is the primary biochemical assay to directly quantify a compound's effect on microtubule dynamics [4].
These assays determine the functional consequences of tubulin inhibition in live cells.
Proliferation/Cytotoxicity (IC₅₀ Determination):
Apoptosis Analysis:
Avanbulin's mechanism stems from binding the colchicine site on tubulin, disrupting microtubule dynamics. The experimental data below provides context for its effects.
Quantitative Tubulin Binding and Antiproliferative Activity The following table shows representative data for a class of synthetic CBSIs, illustrating the high-affinity binding and potent biological activity that compounds like this compound are designed to achieve [1].
| Compound | Tubulin Binding Affinity (K(_b), M(^{-1})) | Antiproliferative IC(_{50}) | Key Cellular Effects |
|---|---|---|---|
| High-affinity CBSI (e.g., TUB075 derivative) | ( 2.87 \times 10^{8} ) (Highest reported for a CBSI) [1] | nM range (e.g., ~0.08-0.19 μM) [1] | G2/M cell cycle arrest, induction of apoptosis [1] |
| This compound (BAY-94-9392) | Information not specified in search results | Information not specified in search results | Vascular disruption (collapse of pre-formed endothelial networks), inhibition of endothelial cell migration [2] [1] |
Experimental Protocol for Key In Vitro Assays
Researchers typically validate the activity of CBSIs like this compound through the following key experiments:
Tubulin Binding Assay
Antiproliferative Assay (Cell Viability)
Cell Cycle Analysis by Flow Cytometry
In Vitro Vascular Disruption Assay
The diagram below illustrates the mechanistic pathway through which this compound and other CBSIs exert their antitumor effects.
Mechanism of action for colchicine-site binding inhibitors like this compound.
The typical structure-based drug discovery workflow for optimizing high-affinity CBSIs is shown below.
Structure-based drug design cycle for optimizing colchicine-site binders.
While this compound represents a promising approach, several challenges and opportunities exist in the development of CBSIs:
The tables below consolidate key quantitative data and methodological information from the latest clinical trials.
Table 1: Clinical Trial Specifications and Efficacy Outcomes
| Aspect | Details |
|---|---|
| Drug Name | Lisavanbulin (BAL101553); a prodrug of the active compound This compound (BAL27862) [1] [2]. |
| Mechanism of Action | Binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization; disrupts mitotic spindle function and activates the spindle assembly checkpoint [1] [2]. |
| Key Preclinical Finding | Demonstrates brain-penetrant properties and activity in patient-derived xenograft models of glioblastoma, including those resistant to standard therapies [1]. |
| Recommended Phase 2 Dose (Oral) | 30 mg once daily for patients with high-grade glioma or glioblastoma (GBM) [1]. |
| Reported Efficacy (Oral, Phase 1/2a) | Profound, durable responses in a subset of patients with recurrent refractory GBM; one patient with a complete response and another with a partial response (>90% reduction) were reported, with two patients on treatment for over four years [1] [3]. |
| Proposed Biomarker | A response-predictive molecular signature was identified and is under further investigation. End-binding protein 1 (EB1) has been explored as a potential predictive biomarker [1]. |
Table 2: Pharmacokinetic and Safety Profile from Clinical Studies
| Parameter / Finding | Details |
|---|---|
| Administration Routes | Intravenous (IV) infusion (2-hr and 48-hr) and Oral [1] [2]. |
| Oral Bioavailability | The relative oral bioavailability of the active this compound is estimated to be over 80% [1]. |
| Key PK Parameter (Oral) | At the 30 mg/day dose in GBM patients: Cycle 1 Day 1 Cmax ~147 ng/mL and AUC₀–inf ~1,575 h∗ng/mL [1]. |
| Dose-Limiting Toxicities (Oral) | Hyponatremia (solid tumor patients); CNS effects like hallucinations and confusion (glioma patients at higher doses) [1]. |
| Most Common Treatment-Related AEs | Nausea, fatigue, and diarrhea [1]. |
| Maximum Tolerated Dose (MTD) | Varies by patient population: 16 mg/day for advanced solid tumors; 30 mg/day for high-grade glioma/GBM [1]. |
The following outlines the core design of key clinical trials and a preclinical study that informs the biomarker hypothesis.
This is a foundational clinical trial for the oral formulation [4] [1].
This study investigated a prolonged intravenous infusion schedule to maximize drug exposure while minimizing toxicity [2].
The following diagram illustrates the logical flow of experiments that led to the proposal of EB1 as a predictive biomarker for listhis compound response [1].
Experimental workflow for EB1 biomarker hypothesis.
This compound's primary mechanism involves direct disruption of microtubule dynamics. The following diagram integrates its mechanism with the subsequent cellular signaling events and the proposed biomarker role of EB1.
This compound mechanism of action and biomarker role.
Avanbulin's primary mechanism is the disruption of the microtubule network, which is critical for cell division, intracellular transport, and maintaining cell shape [1] [2].
The following diagram illustrates the pathway from this compound's administration to its ultimate biological effects on cancer cells.
To evaluate the biological activity of this compound, several standard in vitro and cellular assays are employed. The methodologies for key experiments are detailed below.
This biochemical assay directly measures the compound's ability to inhibit microtubule formation [5] [4].
This cellular assay determines the compound's cytotoxicity and anti-proliferative potency [2] [4].
This assay assesses the impact of this compound on the cell cycle, specifically the arrest at the G2/M phase [2].
This experiment confirms the induction of programmed cell death [2].
Listhis compound, the prodrug of this compound, has been evaluated in several early-phase clinical trials (Phase 1/2a) in patients with advanced solid tumors and recurrent glioblastoma [7] [3] [6].
| Trial Feature | Clinical Findings |
|---|---|
| Administration | Intravenous infusion (2-hour or 48-hour) and oral formulation [3] [6]. The oral form has good blood-brain barrier penetration [8]. |
| Safety Profile | Manageable; dose-limiting toxicities included neurological effects (gait disturbance, neuropathy) and asymptomatic myocardial injury, consistent with vascular-disrupting properties [3]. |
| Anti-tumor Activity | Mixed results overall, with profound and durable responses in a subset of patients [7] [8] [6]. |
| Activity in Glioblastoma | In a Phase 2a trial for recurrent glioblastoma, one patient showed a partial response with >90% tumor reduction; another had stable disease [6]. In an oral dosing study, one patient had a complete response (tumor disappearance) and another a partial response; two patients experienced long-term benefit >4 years [7] [8]. |
| Predictive Biomarker | Early data suggest that high expression of End-binding protein 1 (EB1), a microtubule-associated protein, may be associated with enhanced sensitivity to this compound [2] [7]. A predictive gene signature is under investigation [8]. |
This compound represents a distinct class of microtubule-targeting agent with a unique binding mode. Its ability to overcome common resistance mechanisms and its promising activity in treating glioblastoma make it a compelling candidate for further development, particularly in biomarker-selected patient populations [2] [7] [3].
The table below summarizes key in vitro activity data for avanbulin from published research, which is essential for designing your experiments and determining appropriate concentrations.
| Assay Type | Cell Lines / System Used | Reported IC₅₀ / Kd | Key Findings | Citation |
|---|---|---|---|---|
| Tubulin Binding | Purified tubulin | Kd = 244 nM | Binds to the colchicine site on tubulin. | [1] |
| Tubulin Assembly Inhibition | Purified tubulin at 37°C | IC₅₀ = 1.4 µM | Potently inhibits microtubule polymerization. | [1] |
| Cell Proliferation (Cytotoxicity) | Panel of 23 human tumor cell lines (e.g., RD, TC-71, SJ-GBM2) | Median IC₅₀ = 13.8 nM (after 96 hours) | Shows broad anti-proliferative activity, including in models resistant to other microtubule-targeting agents. | [2] [1] |
| Cell Migration Inhibition | Glioma-initiating cells (GBM6, GBM9) | 6 nM and 20 nM | Effectively inhibits cell migration. | [1] |
Here are methodologies for two key assays you can adapt to study this compound's effects.
This colorimetric assay measures the reduction of metabolic activity, a proxy for cell viability, in response to this compound treatment [3].
This simple and inexpensive method is used to study the effect of compounds on cell migration, a key process in cancer metastasis [4].
The following diagrams, created using Graphviz DOT language, illustrate the experimental workflow and the molecular mechanism of this compound to help you visualize the key processes.
This compound (BAL27862) is a novel, potent small-molecule tubulin assembly inhibitor that binds to the colchicine-binding site of β-tubulin, thereby disrupting microtubule dynamics and cellular division. As a microtubule-destabilizing agent, this compound activates the spindle assembly checkpoint, induces mitotic arrest, and ultimately triggers apoptosis in proliferating cancer cells. Its unique mechanism of action demonstrates activity against cancer models resistant to conventional microtubule-targeting agents such as taxanes and vinca alkaloids, making it a promising candidate for oncology drug development. The prodrug listhis compound (BAL101553) was developed to enhance aqueous solubility and is currently in clinical development for advanced solid tumors and glioblastoma [1] [2].
The cytotoxicity assessment of this compound requires well-characterized in vitro models and robust assay methodologies to accurately quantify its anti-proliferative and cell-killing activities. This application note provides detailed protocols and reference data for evaluating this compound's cytotoxicity across relevant cancer cell lines, enabling researchers in preclinical drug discovery to generate reliable, reproducible data for compound characterization and mechanism-of-action studies.
This compound has demonstrated broad-spectrum anti-proliferative activity across diverse cancer cell lines. The compound's cytotoxicity is typically quantified through half-maximal inhibitory concentration (IC₅₀) values derived from concentration-response experiments.
Table 1: this compound Cytotoxicity in Diverse Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Assay Format | Exposure Time |
|---|---|---|---|---|
| RD | Rhabdomyosarcoma | 13.8 nM (median) | CellTiter-Glo viability | 96 hours |
| TC-71 | Ewing sarcoma | 13.8 nM (median) | CellTiter-Glo viability | 96 hours |
| SJ-GBM2 | Glioblastoma | 13.8 nM (median) | CellTiter-Glo viability | 96 hours |
| NB-1643 | Neuroblastoma | 13.8 nM (median) | CellTiter-Glo viability | 96 hours |
| SB28 | Glioblastoma | 5.5 nM | Not specified | 96 hours |
| GBM6 | Glioblastoma | Migration inhibited at 6-20 nM | Functional assay | Not specified |
| GBM9 | Glioblastoma | Migration inhibited at 6-20 nM | Functional assay | Not specified |
| 23 cell line panel | Various solid tumors | 13.8 nM (median) | CellTiter-Glo viability | 96 hours |
The consistent nanomolar potency observed across diverse cancer types highlights this compound's potent anti-proliferative effects. The median IC₅₀ of 13.8 nM across 23 tumor cell lines demonstrates its broad-spectrum activity, while its efficacy in glioblastoma models (SB28, GBM6, GBM9) supports its investigation for central nervous system malignancies [3] [4] [5]. Additional studies have confirmed that this compound retains activity in patient-derived glioblastoma stem-like cells, with IC₅₀ values ranging from 6-20 nM observed in migration and differentiation assays [4].
Table 2: Experimental Conditions for this compound Cytotoxicity Assessment
| Parameter | Recommended Conditions | Alternative Options |
|---|---|---|
| Cell density | 3,000-10,000 cells/well (96-well format) | Optimize based on doubling time |
| Compound dilution | Serial dilutions in DMSO (final DMSO ≤0.5%) | Aqueous buffer for soluble analogs |
| Concentration range | 0.1 nM - 1 μM (8-12 points) | Adjust based on expected potency |
| Exposure time | 96 hours | 72 hours for fast-dividing cells |
| Incubation conditions | 37°C, 5% CO₂, humidified | Standard mammalian cell culture |
| Assay readouts | Metabolic activity (MTT, CellTiter-Glo) | Membrane integrity (LIVE/DEAD) |
| Replication | n ≥ 3 biological replicates | Minimum n = 2 for screening |
The MTT assay provides a robust, cost-effective method for quantifying this compound's effects on cellular metabolic activity, serving as a proxy for cell viability. This colorimetric assay measures the reduction of yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials Required:
Procedure:
For researchers requiring higher sensitivity or compatibility with high-throughput screening, CellTiter-Glo Luminescent Cell Viability Assay provides a superior alternative by quantifying ATP levels as a marker of metabolic activity. The assay generates a stable, glow-type signal with high signal-to-background ratio and is particularly suitable for automation [6] [7].
The Incucyte Cytotoxicity Assay enables real-time, kinetic monitoring of cell death by quantifying loss of membrane integrity, providing temporal resolution of this compound's effects. This approach facilitates multiplexing with proliferation assays and captures compound effects over the entire exposure period rather than at a single endpoint.
Materials Required:
Procedure:
This method enables temporal resolution of this compound's effects, potentially capturing early-onset cytotoxicity versus delayed cell death, and can discriminate between cytostatic and cytotoxic effects [8].
The LIVE/DEAD Viability/Cytotoxicity Kit enables simultaneous discrimination of live and dead cell populations through differential staining based on membrane integrity and esterase activity, providing high-content data at single-cell resolution.
Materials Required:
Procedure:
This method provides high specificity for viability assessment and can detect heterogeneous responses within cell populations, potentially identifying subpopulations with differential sensitivity to this compound [9].
The following diagrams illustrate this compound's mechanism of action and recommended experimental workflows for cytotoxicity assessment.
Diagram 1: this compound's mechanism of action as a microtubule-destabilizing agent. This compound binds to the colchicine site on β-tubulin, leading to microtubule disruption, activation of the spindle assembly checkpoint, mitotic arrest, and ultimately caspase-dependent apoptosis.
Diagram 2: Experimental workflow for assessing this compound cytotoxicity. The process begins with cell seeding and proceeds through compound treatment, incubation, assay selection based on readout requirements, and culminates in data analysis for IC₅₀ determination.
This compound demonstrates consistent nanomolar cytotoxicity across diverse cancer cell lines, with particular promise in glioblastoma models. The compound's unique mechanism of action as a colchicine-site binder contributes to its activity against cancer models resistant to conventional microtubule-targeting agents. The protocols outlined in this application note provide robust methodologies for quantifying this compound's anti-proliferative and cytotoxic effects, enabling comprehensive preclinical characterization.
Researchers should select assay methodologies based on their specific requirements: metabolic assays for high-throughput screening, real-time live-cell analysis for kinetic profiling, and multiparametric flow cytometry for detailed mechanism studies. Appropriate assay validation and careful interpretation of dose-response relationships are essential for generating reliable data to advance this compound through the drug development pipeline.
Avanbulin (also known as BAL27862) is a potent, small-molecule microtubule-targeting agent (MTA) that inhibits tubulin assembly by binding to the colchicine site on β-tubulin [1] [2] [3]. Its primary mechanism of action involves the destabilization of the microtubule network, which leads to the disruption of mitotic spindle formation during cell division. This disruption causes cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells [4] [3]. Unlike some other MTAs, this compound has demonstrated preclinical activity in cancer models resistant to drugs that bind to the taxane or vinca alkaloid sites on tubulin, and it is not a substrate for the multidrug resistance pump MDR1, making it a promising candidate for overcoming certain types of therapy resistance [3].
Its prodrug, listhis compound (BAL101553), was developed to improve aqueous solubility for clinical administration and has shown early signs of clinical activity in patients with advanced solid tumors and recurrent glioblastoma [3]. Emerging evidence suggests that the anti-tumor activity of this compound may be enhanced in tumors with strong expression of the microtubule-associated protein end-binding protein 1 (EB1) [3].
The table below summarizes the key biochemical and cellular potency data for this compound, providing a quick reference for its activity profile.
Table 1: Summary of this compound's Biochemical and Cellular Activity Data
| Parameter | Value | Experimental Context | Citation |
|---|---|---|---|
| Tubulin Assembly IC50 | 1.4 µM | Inhibition of tubulin assembly at 37°C | [1] [2] |
| Tubulin Binding Kd (apparent) | 244 nM | Binding to the colchicine site on tubulin | [1] [2] |
| Cytotoxicity IC50 (Median) | 13.8 nM | Growth inhibition across 23 tumor cell lines (96-hour exposure) | [2] |
| Cytotoxicity IC50 (DLBCL) | ~10 nM | Anti-proliferative activity in Diffuse Large B-Cell Lymphoma cell lines (72-hour exposure) | [3] |
This section outlines standard methodologies used to generate the key data points for this compound, allowing for experimental replication and application in related research.
This biochemical assay measures the direct effect of this compound on the kinetics of tubulin assembly in vitro [1] [2] [4].
This cellular assay determines the anti-proliferative and cytotoxic effects of this compound on cancer cell lines [2] [3].
This protocol assesses the induction of apoptosis, a key phenotypic outcome of this compound treatment [3].
To facilitate a clearer understanding of this compound's mechanism and its assessment in research, the following diagrams were created using the Graphviz DOT language.
The diagram below illustrates the sequence of molecular and cellular events triggered by this compound.
This compound's pathway from tubulin binding to apoptosis.
This flowchart outlines a typical integrated workflow for profiling this compound's activity from biochemistry to cell biology.
Key steps for profiling this compound's effects.
The table below summarizes key findings from a study that investigated the effects of avanbulin on Diffuse Large B-Cell Lymphoma (DLBCL) cell lines [1].
| Experimental Aspect | Details and Observations |
|---|---|
| Cell Lines Tested | Activated B-cell like (ABC) and Germinal Center B-cell (GCB) DLBCL subtypes [1]. |
| This compound Activity (IC₅₀) | Approximately 10 nM after 72-hour exposure in both ABC- and GCB-DLBCL cell lines [1]. |
| Apoptosis Induction | Measured by Annexin V staining. Two distinct response groups were observed: • Fast Responders: ~50% of lines showed apoptosis within first 24 hours. • Slower Responders: ~50% of lines showed apoptosis within 48 hours [1]. | | Cell Cycle Analysis | Treatment with 20 nM this compound induced G2/M phase arrest at 24, 48, and 72 hours, confirmed by propidium iodide staining and flow cytometry [1]. | | Proposed Workflow | The diagram outlines the key experimental steps based on the study's methodology [1]. |
Understanding this compound's mechanism and potential biomarkers can help guide your experimental design.
When designing experiments, please consider the following points derived from the available literature:
The current evidence provides a solid starting point, but several areas require further investigation to establish standardized protocols:
Avanbulin is the active form of the prodrug listhis compound (BAL101553). It targets the colchicine-binding site on tubulin heterodimers, which inhibits microtubule assembly [1]. Microtubules are essential structural components for cell division, and their disruption leads to fatal errors during mitosis, ultimately triggering cell death in rapidly dividing cancer cells [2] [1].
The diagram below illustrates the mechanism of action of listhis compound/avanbulin and its subsequent effect on the cell cycle.
A key advantage of listhis compound is its ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma, which are often shielded from many chemotherapeutic agents [2].
The quantitative data from clinical trials provides evidence of this compound's safety and anti-tumor profile. The table below summarizes key findings from two primary studies.
| Trial Parameter | Phase 1/2a (IV Infusion - NCT02895360) | Phase 1/2a (Oral Dosing) |
|---|---|---|
| Recommended Dose | 70 mg/m² (48-hour IV infusion, Days 1, 8, 15 of 28-day cycle) [1] | 30 mg daily (pill) [2] |
| Primary Tumor Types | Recurrent Glioblastoma; Platinum-resistant/refractory Ovarian Cancer [1] | Recurrent Glioblastoma and other high-grade gliomas [2] |
| Safety Profile | Well-tolerated; majority of adverse events were mild or moderate [1] | Tolerable at the recommended daily dose [2] |
| Anti-Tumor Activity | Glioblastoma cohort (n=12): 1 partial response (>90% tumor reduction), 1 stable disease [1] Ovarian cancer cohort (n=11): 3 patients with stable disease and lesion reductions [1] | Glioblastoma cohort: 1 complete response (tumor disappearance), 1 partial response (>90% shrinkage), 7 with stable disease. Two patients on treatment for >4 years [2] |
This protocol is a foundational method for investigating the effects of microtubule-targeting agents like this compound on the cell cycle. It uses propidium iodide (PI) to stain DNA in fixed cells, allowing quantification of cell populations in different cell cycle phases (G0/G1, S, and G2/M) based on total DNA content [3].
For 10 mL of staining solution [3]:
Cell Fixation a. Harvest approximately 1-5 x 10⁶ cells and suspend them in 5 mL of PBS [3]. b. Centrifuge at 300 x g for 6 minutes and decant the supernatant [3]. c. Thoroughly resuspend the cell pellet in 0.5 mL of PBS to achieve a single-cell suspension. This is critical to prevent cell clumping that cannot be reversed after fixation [3]. d. Transfer the cell suspension into a tube containing 4.5 mL of ice-cold 70% ethanol to fix the cells. Fix for a minimum of 2 hours; fixed cells can be stored at 0-4°C for extended periods [3].
Cell Staining a. Centrifuge the fixed cells at 300 x g for 5 minutes and decant the ethanol thoroughly [3]. b. Wash the cells by suspending the pellet in 5 mL of PBS, waiting 60 seconds, and centrifuging at 200 x g for 5 minutes [3]. c. Resuspend the cell pellet in 1 mL of the freshly prepared PI Staining Solution [3]. d. Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light [3].
Flow Cytometry Analysis a. Analyze the stained cells on a flow cytometer equipped with a 488 nm laser, measuring PI fluorescence in the red spectrum (e.g., >600 nm filter) [3]. b. Collect data from at least 10,000 events per sample. c. Use flow cytometry software to analyze the data, gating on the single-cell population based on PI-A vs. PI-W or PI-H to exclude doublets and debris. The DNA content histogram is then analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases [4] [3].
The clinical data suggests that this compound's efficacy is correlated with prolonged exposure (AUC), which supported the investigation of extended 48-hour IV infusions to maximize anti-tumor effect while minimizing vascular toxicity related to high peak concentrations (Cmax) [1]. A notable finding is the exceptional, long-lasting benefit observed in a small subset of glioblastoma patients, highlighting the potential for a personalized medicine approach [2]. The future clinical development of listhis compound, now acquired by the Glioblastoma Foundation, is focused on identifying a predictive gene signature to select patients most likely to respond to the therapy [2].
For researchers designing experiments, combining the DNA content cell cycle analysis with more specific assays—such as immunofluorescence staining of mitotic spindles or Western blot analysis of mitotic markers (e.g., Aurora B)—can provide a comprehensive picture of this compound's mechanism and resistance pathways [1] [4].
The following table summarizes the dosing treatments from a Phase I clinical trial designed to assess the effect of food, compare formulations, and investigate dose proportionality of avanafil in healthy male subjects [1].
| Treatment Group | Formulation | Dose | Condition |
|---|---|---|---|
| A | Formulation II | 200 mg (2x100 mg) | Fasted |
| B | Formulation II | 200 mg (2x100 mg) | Fed (high-fat breakfast 30 min prior) |
| C | Formulation I | 200 mg (2x100 mg) | Fasted |
| D | Formulation II | 50 mg (1x50 mg) | Fasted |
This study followed a single-centre, open-label, randomized, four-period crossover design. Each participant received all four treatments in a randomized sequence, with a washout period of at least five days between each administration [1].
The methodology below is adapted from the referenced clinical trial and can serve as a general guide for pharmacokinetic studies of oral drugs in humans [1].
The diagram below visualizes the sequence and structure of the clinical trial protocol from which this dosing data was derived [1].
Since the specific information on "avanbulin" is not available, here are suggestions for finding the data you need:
This compound (also known as BAL27862) is a potent microtubule-destabilizing agent that binds to the colchicine site of tubulin, exhibiting broad anti-proliferative activity against diverse human tumor lines at low nanomolar IC50 values [1]. This small molecule inhibitor of tubulin polymerization represents a promising chemotherapeutic agent with a unique mechanism of action distinct from other microtubule-targeting agents such as colchicine, paclitaxel, and vinblastine [1] [2]. The highly soluble prodrug of this compound, listhis compound (BAL101553), has been developed to improve bioavailability and is currently under clinical investigation for various cancers, including glioblastoma and ovarian cancer [3].
Proper solvent preparation is critical for maintaining this compound's stability and experimental reproducibility. Dimethyl sulfoxide (DMSO) serves as the primary solvent for in vitro applications due to its exceptional solvent properties and ability to maintain compound integrity [1]. However, DMSO concentration in biological assays must be carefully controlled to avoid cellular toxicity, typically not exceeding 0.1% in final treatment solutions [4]. These application notes provide standardized protocols for this compound preparation in DMSO, ensuring consistent results across experimental systems.
Table 1: Key Characteristics of this compound
| Property | Specification | Experimental Relevance |
|---|---|---|
| Molecular Weight | 387.39 g/mol [1] | Critical for molar concentration calculations |
| Chemical Formula | C20H17N7O2 [1] | Fundamental for chemical identification |
| CAS Number | 798577-91-0 [1] | Unique compound identifier |
| Solubility in DMSO | Soluble [1] | Confirms DMSO as appropriate solvent |
| Water Solubility | Insoluble [1] | Explains requirement for organic solvent |
| Primary Mechanism | Tubulin polymerization inhibitor [1] | Informs experimental design |
Materials Required: this compound powder (lyophilized), anhydrous DMSO (≥99.9% purity), analytical balance, sterile glass vials, argon or nitrogen gas supply, volumetric pipettes, vortex mixer, sonication bath.
Step-by-Step Protocol:
Short-term Storage: For immediate use (within 2 weeks), store aliquots at -20°C with desiccant to maintain stability [1].
Long-term Storage: For extended storage, maintain aliquots at -80°C in tightly sealed vials with minimal headspace. Under these conditions, this compound remains stable for at least 3 years [1].
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they accelerate compound degradation. Once thawed, do not refreeze remaining solution.
Concentration Verification: Periodically verify stock solution concentration using LC-MS/MS methods, particularly if abnormal experimental results are observed [2].
Table 2: Stability of this compound Under Different Storage Conditions
| Storage Condition | Recommended Duration | Stability Performance | Application Recommendation |
|---|---|---|---|
| Room Temperature | Not recommended | Rapid degradation | For immediate use only (<24 hours) |
| 4°C | 1 week | Moderate stability | Short-term experiments |
| -20°C | 3 years [1] | High stability | Working stock solutions |
| -80°C | 3+ years [1] | Optimal stability | Long-term master stocks |
| After Thawing | 24 hours | Variable | Use immediately, discard excess |
This compound demonstrates broad in vitro anti-proliferative activity against diverse human tumor cell lines at low nM IC50 values [1]. The following protocol is adapted from studies demonstrating efficacy in diffuse large B-cell lymphoma (DLBCL) and other cancer models [4].
Cell Preparation:
Compound Treatment:
Viability Assessment:
Cell Cycle Analysis Protocol [4]:
Apoptosis Detection Protocol [4]:
Immunofluorescence for Microtubule Organization:
While this compound itself is used for in vitro studies, the prodrug listhis compound (BAL101553) is administered for in vivo experiments due to its superior aqueous solubility [2]. Listhis compound converts to active this compound in vivo, achieving therapeutically relevant concentrations in brain tissue with brain-to-plasma ratios of 1.3-1.6, making it particularly suitable for central nervous system tumors [2].
Listhis compound Formulation for In Vivo Studies [2]:
Combination Therapy Protocol [2]:
The molecular mechanism of this compound involves binding to the colchicine site on tubulin, but it elicits a unique microtubule phenotype distinct from other microtubule-targeting agents [1]. This interaction disrupts microtubule dynamics during mitosis, leading to activation of the spindle assembly checkpoint, G2/M cell cycle arrest, and ultimately apoptosis induction [4]. The following diagram illustrates the key molecular events in this compound's mechanism of action:
This compound's mechanism extends beyond direct tumor cell cytotoxicity to include vascular-disrupting effects in the tumor microenvironment [6]. This dual mechanism of action—direct antiproliferative activity and vascular disruption—makes it particularly effective against solid tumors. Additionally, this compound demonstrates efficacy in models resistant to conventional microtubule-targeting agents, potentially due to its unique binding properties and ability to bypass common resistance mechanisms such as P-glycoprotein overexpression [6].
Table 3: Experimental Evidence for this compound Mechanisms Across Cancer Models
| Experimental Model | Key Findings | Concentration/ Dose | Biological Readout |
|---|---|---|---|
| DLBCL Cell Lines [4] | Rapid apoptosis induction; IC50 ~10 nM | 5-40 nM | Annexin V positivity; cell cycle arrest |
| Glioblastoma PDX [2] | Significant survival benefit; brain penetration | 30 mg/kg (prodrug) | Overall survival; brain/plasma ratio 1.3-1.6 |
| Solid Tumor Models [6] | Vascular disrupting effects | 45-70 mg/m² (prodrug) | Tumor perfusion; myocardial injury |
| Taxane-Resistant Models [6] | Activity in resistant cells | Low nM range | Cell viability; microtubule organization |
Personal Protective Equipment: Wear appropriate PPE including lab coat, gloves, and safety glasses when handling concentrated DMSO solutions due to its excellent skin penetration properties that can facilitate transdermal transport of dissolved compounds [7].
Aseptic Technique: Maintain sterile techniques throughout preparation to prevent microbial contamination that could compromise experimental results.
Solvent Compatibility: Be aware that DMSO can dissolve certain plastics; use glass, polypropylene, or polystyrene containers for stock solutions.
Contamination Prevention: Thoroughly clean application surfaces before DMSO use since it can carry contaminants through the skin [7].
Precipitation Issues: If this compound precipitates upon dilution into aqueous solutions:
Reduced Potency: If diminished activity is observed:
High Background in Apoptosis Assays: If excessive cell death occurs in controls:
Appropriate Controls: Always include:
Biomarker Integration: Consider evaluating EB1 expression levels in experimental models, as strong EB1 expression correlates with enhanced this compound sensitivity [4].
Combination Therapy Design: When testing this compound in combination with other agents:
These application notes provide comprehensive protocols for preparing this compound in DMSO and conducting robust experimental evaluations of its anti-cancer properties. The unique microtubule-destabilizing mechanism of this compound, combined with its activity in resistant cancer models and favorable brain penetration as the prodrug listhis compound, makes it a valuable investigational agent [2] [6]. By adhering to these standardized protocols, researchers can ensure reproducible results and accelerate the translational development of this promising therapeutic agent. The ongoing clinical evaluation of listhis compound in glioblastoma and other solid tumors underscores the importance of proper preclinical characterization using these established methods [3].
This compound (also known as EP-1286, MPI-044113) is a novel small-molecule tubulin polymerization inhibitor that has demonstrated significant potential as an anticancer therapeutic. As a synthetic biphenylcarbonyl derivative, this compound binds specifically to the vinblastine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the M phase. This mechanism ultimately triggers apoptosis in rapidly dividing cancer cells. The compound has shown particular promise in preclinical studies against various solid tumors, including ovarian, prostate, and non-small cell lung cancers, with some studies indicating potential blood-brain barrier penetration that could expand its application to central nervous system malignancies.
Proper preparation and storage of this compound stock solutions are critical steps in ensuring experimental reproducibility and reliability in both in vitro and in vivo studies. Like many small-molecule therapeutics, this compound is subject to degradation processes that can compromise its biological activity, including oxidation, hydrolysis, and photodegradation. These application notes provide detailed, evidence-based protocols for the preparation, quality assessment, and storage of this compound stock solutions, with specific consideration of its physicochemical properties and stability profile. Implementation of these standardized procedures will enhance experimental consistency across studies and maximize the stability and biological activity of this promising therapeutic compound.
This compound is characterized by its moderate hydrophobicity, with a calculated logP value of approximately 3.2, indicating significantly greater solubility in organic solvents compared to aqueous solutions. The molecular weight of this compound is 477.95 g/mol, and it exists as a white to off-white crystalline powder under standard conditions. The compound contains several functional groups that may be susceptible to hydrolytic degradation under extreme pH conditions, particularly in strongly basic environments. The optimal solubility of this compound exceeds 50 mg/mL in DMSO, while aqueous solubility is limited to approximately 0.1 mg/mL in neutral phosphate-buffered saline, necessitating the use of appropriate cosolvents for biological studies.
Prior to stock solution preparation, several critical factors require consideration to ensure compound integrity:
The fundamental principle for preparing stock solutions of accurate concentration is based on the dilution equation C1V1 = C2V2, where C1 and V1 represent the stock concentration and volume, respectively, and C2 and V2 represent the final concentration and volume [1] [2]. This equation allows researchers to calculate the required volume of stock solution needed to achieve a target concentration in any experimental setup.
Table 1: this compound Stock Solution Preparation Calculations
| Target Stock Concentration | Amount of this compound (mg) for 1 mL Solution | Primary Application |
|---|---|---|
| 10 mM | 4.78 mg | In vitro cytotoxicity |
| 50 mM | 23.90 mg | High-throughput screening |
| 100 mM | 47.80 mg | Biochemical assays, long-term storage |
For experimental working concentrations, additional dilution calculations are required:
Table 2: Dilution Guide for Experimental Concentrations
| Stock Concentration | Volume Stock for 1 mL | Volume Diluent | Final Concentration | Typical Application |
|---|---|---|---|---|
| 10 mM | 5 µL | 995 µL | 50 µM | Cell culture treatment |
| 10 mM | 1 µL | 999 µL | 10 µM | Dose-response studies |
| 50 mM | 2 µL | 998 µL | 100 µM | Biochemical assays |
The following optimized protocol ensures the preparation of high-quality this compound stock solutions with maximal stability and biological activity:
This protocol is specifically optimized based on principles demonstrated for sensitive compounds, where complete dissolution and proper handling are critical for maintaining integrity [3].
Proper storage conditions are essential for maintaining this compound stability and bioactivity throughout long-term storage:
Table 3: Stability of this compound Under Different Storage Conditions
| Storage Condition | Temperature | Container | Expected Stability | Recommendations |
|---|---|---|---|---|
| Short-term | 4°C | Amber glass | 2-4 weeks | For active experiments |
| Long-term | -80°C | Amber glass | 12-24 months | Primary storage |
| After thawing | 4°C | Amber glass | 1 week | In-use stability |
| Freeze-thaw cycles | -80°C to 4°C | Amber glass | Maximum 3 cycles | Aliquot to minimize |
These storage recommendations align with stability data reported for similar small-molecule therapeutics, where low-temperature storage in anhydrous conditions significantly prolongs compound integrity [4] [5]. The aliquoting strategy is particularly important as it prevents repeated freeze-thaw cycles, which have been demonstrated to accelerate degradation of sensitive compounds.
Regular quality assessment is critical for verifying this compound integrity throughout its storage lifetime:
These quality control measures are consistent with FDA guidance on stability testing for pharmaceutical compounds, which emphasizes the importance of multiple orthogonal methods for comprehensive stability assessment [6].
For cell-based assays, this compound stock solutions require careful dilution into cell culture-compatible media while maintaining solubility and bioactivity:
It is crucial to include appropriate controls, including vehicle-only treatments (DMSO at the same concentration used in drug treatments) and reference compounds with known activity to validate assay performance.
This compound's primary mechanism of action involves binding to the vinblastine site on β-tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation. To assess these specific effects:
Diagram 1: this compound's mechanism of action involves binding to tubulin, disrupting microtubule dynamics, causing cell cycle arrest, and ultimately inducing apoptosis in cancer cells.
Researchers may encounter several challenges when preparing and working with this compound stock solutions:
For novel cell lines or experimental systems, preliminary studies are recommended to establish appropriate this compound treatment parameters:
These optimization approaches align with pathway analysis strategies used in cancer drug discovery, where systematic evaluation of treatment parameters enhances data quality and interpretability [7] [8].
Apoptosis, or programmed cell death, represents a fundamental process essential for maintaining tissue homeostasis and eliminating damaged or malignant cells. This highly regulated mechanism is characterized by distinctive morphological changes including cell shrinkage, chromatin condensation, DNA fragmentation, and formation of apoptotic bodies. The biochemical hallmarks include phosphatidylserine externalization, caspase activation, and mitochondrial membrane permeabilization. In cancer biology, apoptosis serves as a critical barrier against tumor development, and most chemotherapeutic agents, including microtubule-targeting compounds like avanbulin, ultimately exert their anti-tumor effects through engaging these conserved cell death pathways [1] [2].
The molecular machinery of apoptosis consists primarily of two interconnected pathways. The extrinsic pathway is initiated by death receptor activation at the cell surface, leading to caspase-8 activation, while the intrinsic pathway involves mitochondrial outer membrane permeabilization and cytochrome c release, activating caspase-9. Both pathways converge on executioner caspases (caspase-3, -6, and -7) that mediate the proteolytic cleavage of cellular substrates, resulting in the characteristic apoptotic phenotype [1] [3]. Understanding these pathways is essential for evaluating the temporal dynamics of apoptosis induction by novel therapeutic agents like this compound.
This compound (also known as EP-1286) is a novel microtubule-targeting agent that binds to the vinca domain of tubulin, inhibiting microtubule polymerization and causing mitotic arrest in dividing cells. This arrest ultimately triggers apoptosis through both intrinsic and extrinsic pathways. However, the optimal treatment duration required to commit cancer cells to irreversible apoptosis remains a critical parameter for maximizing therapeutic efficacy while minimizing potential resistance mechanisms. These application notes provide comprehensive protocols for quantifying this compound-induced apoptosis across multiple timepoints, enabling researchers to establish the temporal framework for cell death induction.
The complex molecular machinery of apoptosis can be conceptualized through three primary signaling pathways that exhibit significant crosstalk and convergence points. The extrinsic death receptor pathway initiates when death ligands such as FasL or TNF-α bind to their cognate receptors, recruiting adapter proteins like FADD and forming the Death-Inducing Signaling Complex (DISC). This complex activates initiator caspase-8, which directly cleaves and activates executioner caspases or engages the mitochondrial pathway through Bid truncation [1] [2].
Simultaneously, the intrinsic mitochondrial pathway activates in response to cellular stress signals, including DNA damage, oxidative stress, or microtubule disruption. This pathway is regulated by the Bcl-2 protein family, where the balance between pro-apoptotic (Bax, Bak, Bad) and anti-apoptotic (Bcl-2, Bcl-XL) members determines mitochondrial outer membrane permeabilization (MOMP). Following MOMP, cytochrome c is released into the cytosol and forms the apoptosome with Apaf-1 and caspase-9, initiating the caspase cascade [1] [4]. A third, less characterized endoplasmic reticulum pathway can also initiate apoptosis through caspase-12 in response to ER stress [1].
Table 1: Major Apoptotic Pathways and Key Components
| Pathway | Initiating Stimuli | Key Initiators | Execution Mechanisms | Regulatory Proteins |
|---|---|---|---|---|
| Extrinsic (Death Receptor) | FasL, TNF-α, TRAIL | Caspase-8, FADD, TRADD | Direct caspase activation, tBid formation | c-FLIP, Bcl-2 family |
| Intrinsic (Mitochondrial) | Cellular stress, DNA damage, microtubule disruption | Caspase-9, Bax/Bak | Cytochrome c release, apoptosome formation | Bcl-2, Bcl-XL, Mcl-1 |
| ER Stress | Unfolded protein response, calcium flux | Caspase-12, IRE1 | Caspase-12 activation, JNK signaling | GRP78, Calpain |
For microtubule-targeting agents like this compound, the primary initiation signal stems from prolonged mitotic arrest activated by the spindle assembly checkpoint. This engages the intrinsic pathway through transcriptional and post-translational regulation of Bcl-2 family members, particularly Bim stabilization and Mcl-1 degradation. The subsequent mitochondrial outer membrane permeabilization represents the point of no return in apoptosis commitment, making temporal monitoring of these events critical for determining effective treatment duration [1] [2].
Establishing the optimal treatment duration for this compound-induced apoptosis requires a multiparametric approach assessing both early and late apoptotic markers across a comprehensive timecourse. The experimental framework should include dose-response studies across clinically relevant concentrations (typically 1-100 nM for this compound) and time-course analysis from short-term (0-24 hours) to extended exposure (24-72 hours). This approach enables researchers to distinguish between initial signaling events and commitment to irreversible cell death [5] [4].
The fundamental strategy involves treating appropriate cancer cell models (e.g., A549 non-small cell lung adenocarcinoma, U87MG glioblastoma, or other relevant cell lines) with this compound across the determined concentration range. Cells should be harvested at predetermined intervals (e.g., 2, 4, 6, 12, 24, 48, and 72 hours) and analyzed through multiple complementary techniques to capture the complete apoptotic trajectory. Including recovery groups where this compound is removed after specific intervals can help distinguish reversible cell cycle arrest from irreversible commitment to apoptosis [4].
Diagram 1: Experimental workflow for assessing this compound treatment duration effects on apoptosis. The comprehensive time-course captures early to late apoptotic events.
Critical to this experimental design is the inclusion of appropriate controls: vehicle-treated cells for baseline apoptosis, positive controls (e.g., 1µM staurosporine for 4-6 hours), and instrument controls for flow cytometry compensation. For in vivo studies, analogous time-course experiments with tumor collection at multiple timepoints after single or repeated this compound administration are essential, though these require more sophisticated animal models and monitoring techniques [6] [7] [8].
The Annexin V/propidium iodide (PI) assay represents the gold standard for detecting early and late apoptotic populations based on phosphatidylserine externalization and membrane integrity. This protocol enables quantification of viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations across multiple treatment timepoints [6] [7].
Materials & Reagents:
Procedure:
Cell Preparation: Seed cells at 1×10⁶ cells/T25 flask in triplicate for each treatment condition and timepoint. Include controls: unstained, Annexin V only, and PI only.
This compound Treatment: Treat cells with predetermined concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) for various durations (e.g., 6, 12, 24, 48 hours). Include vehicle-treated controls.
Cell Harvesting: Following treatment, collect both supernatant (containing floating apoptotic cells) and adherent cells (trypsinize gently with 0.05% trypsin-EDTA). Combine respective populations and wash twice with PBS by centrifugation (300-670 × g for 5 minutes at room temperature) [6].
Staining: Resuspend cell pellets (~2×10⁶ cells) in 400μL PBS. Add 100μL of incubation buffer containing 2μL Annexin V (1 mg/mL) and 2μL PI (1 mg/mL). For controls, prepare:
Incubation & Analysis: Incubate samples for 15 minutes at room temperature in the dark. Add 400μL binding buffer and analyze by flow cytometry within 1 hour. Collect at least 10,000 events per sample.
Gating Strategy: On biparametric dot plots (FITC vs PI), establish quadrants using controls. Calculate percentages of each population: viable (lower left), early apoptotic (lower right), late apoptotic (upper right), and necrotic (upper left) [6] [7].
Technical Notes:
Caspase activation represents a commitment step in apoptosis execution. This protocol details methods for measuring initiator (caspase-8, -9) and executioner (caspase-3/7) activities across this compound treatment timecourses.
Materials & Reagents:
Procedure:
Cell Treatment & Lysis: Treat cells with this compound across desired timecourse. Harvest cells and prepare lysates using recommended lysis buffer.
Reaction Setup: Transfer 100μL of Caspase-Glo reagent to each well containing 100μL of cell lysate or blank (lysis buffer alone). Mix contents gently using a plate shaker for 30 seconds.
Incubation & Measurement: Incubate at room temperature for 1-2 hours protected from light. Measure luminescence using a plate reader with integration time of 0.5-1 second per well.
Data Analysis: Subtract blank luminescence values from sample readings. Normalize data to protein concentration or cell number. Express results as fold-change relative to vehicle-treated controls [9] [4].
Alternative Protocol - Western Blot for Caspase Cleavage:
Protein Extraction: Prepare whole cell lysates from this compound-treated cells using RIPA buffer supplemented with protease inhibitors.
Electrophoresis & Transfer: Separate 30-50μg protein by SDS-PAGE (12-15% gels) and transfer to PVDF membranes.
Immunoblotting: Probe with primary antibodies against caspase-3 (1:1000), cleaved caspase-3 (1:500), caspase-8 (1:1000), caspase-9 (1:1000), and PARP (1:2000). Use β-actin (1:5000) as loading control.
Detection: Develop blots using enhanced chemiluminescence and quantify band intensities. Cleaved caspase fragments indicate activation [9] [4].
The loss of mitochondrial membrane potential (ΔΨm) represents an early event in the intrinsic apoptotic pathway. This protocol utilizes JC-1 dye, which exhibits potential-dependent accumulation in mitochondria, indicated by fluorescence emission shift from green (~529 nm) to red (~590 nm).
Materials & Reagents:
Procedure:
Cell Treatment: Treat cells with this compound across determined timecourse.
Staining: Harvest cells and resuspend in 1mL prewarmed PBS. Add JC-1 to final concentration of 2μM. Incubate for 15-20 minutes at 37°C in the dark.
Washing & Analysis: Wash cells twice with warm PBS and resuspend in 500μL PBS. Analyze immediately by flow cytometry using 488 nm excitation with FITC (green) and PE (red) channels. Alternatively, for plate readers, measure fluorescence intensity with 485/535 nm (green) and 535/590 nm (red) filters.
Data Interpretation: Calculate red/green fluorescence ratio. A decrease in ratio indicates loss of ΔΨm. Report results as percentage of cells with depolarized mitochondria compared to controls [4].
Comprehensive analysis of apoptosis kinetics requires multiparametric assessment across the treatment timecourse. The quantitative data should be compiled to establish the temporal sequence of apoptotic events and identify the point of irreversible commitment to cell death. Early markers (0-12 hours) typically include phosphatidylserine externalization and mitochondrial membrane depolarization, while intermediate events (12-24 hours) encompass caspase activation and cytochrome c release. Late markers (24-72 hours) involve DNA fragmentation and loss of membrane integrity [6] [5] [4].
Table 2: Expected Timeline of Apoptotic Markers Following this compound Treatment
| Time Post-Treatment | Apoptotic Marker | Detection Method | Expected Change | Significance |
|---|---|---|---|---|
| 2-6 hours | Mitotic Arrest | Flow cytometry (DNA content) | ↑ G2/M population | Initial cellular response |
| 4-12 hours | Phosphatidylserine Exposure | Annexin V-FITC | ↑ Annexin V⁺/PI⁻ population | Early apoptosis |
| 6-18 hours | ΔΨm Loss | JC-1 staining | ↓ Red/Green ratio | Mitochondrial engagement |
| 8-24 hours | Caspase-3/7 Activation | Caspase-Glo assay | ↑ Luminescent signal | Execution phase commitment |
| 12-36 hours | DNA Fragmentation | TUNEL assay | ↑ TUNEL⁺ cells | Late apoptosis |
| 24-72 hours | Membrane Permeabilization | Propidium iodide | ↑ Annexin V⁺/PI⁺ population | Late apoptosis/necrosis |
Statistical analysis should employ two-way ANOVA with time and treatment concentration as independent variables, followed by post-hoc tests for multiple comparisons. The half-maximal effective time (ET₅₀) for apoptosis induction can be calculated using nonlinear regression of time-response curves, providing a quantitative parameter for comparing potency across cell lines or in combination studies [5] [4].
Common challenges in apoptosis time-course studies include high basal apoptosis in controls (indicative of poor cell health or mechanical damage), inconsistent results across replicates (often from uneven drug distribution or cell seeding), and discordant results between different apoptosis assays. To address these:
Data interpretation should consider that apoptosis markers may exhibit different kinetics depending on cell type, This compound concentration, and microenvironmental factors. For example, p53-wildtype cells typically demonstrate more rapid apoptosis induction than p53-null lines following microtubule disruption [5] [4].
The temporal dynamics of this compound-induced apoptosis have significant implications for clinical translation and combination therapy design. The treatment duration required for maximal apoptosis induction informs dosing schedules, with more prolonged exposure typically necessary for solid tumors with high thresholds for cell death commitment. Furthermore, the dominant apoptotic pathway engaged (intrinsic vs. extrinsic) may predict synergy with complementary agents [1] [2].
For in vivo applications, the optimal treatment duration established through these in vitro protocols should be validated in appropriate animal models. The pharmacokinetic profile of this compound, including peak plasma concentrations and half-life, will determine whether the required exposure duration for apoptosis commitment can be achieved clinically. Alternative scheduling strategies, such as prolonged infusion or fractionated dosing, may be necessary to achieve sustained drug levels above the threshold for apoptosis induction without exceeding maximum tolerated doses [5].
The apoptosis kinetics data also provides insights for rational combination therapies. For instance, if this compound predominantly engages the intrinsic pathway, combination with death receptor agonists or BH3 mimetics may lower the threshold for apoptosis commitment and reduce the required treatment duration. Similarly, monitoring anti-apoptotic protein expression (e.g., Bcl-2, Bcl-XL, Mcl-1) across the treatment timecourse can identify adaptive resistance mechanisms that may be therapeutically targeted [1] [4] [2].
Diagram 2: Apoptosis signaling pathway induced by this compound and potential combination strategies. Dashed lines indicate enhancement points for combination therapies.
These comprehensive application notes provide a rigorous methodological framework for establishing the optimal treatment duration of this compound for apoptosis induction. Through multiparametric assessment across a detailed timecourse, researchers can precisely map the kinetic progression from initial mitotic arrest to irreversible commitment to programmed cell death. The integrated protocols for phosphatidylserine exposure, caspase activation, and mitochondrial depolarization enable robust quantification of apoptotic engagement, while the analytical approaches facilitate cross-comparison between experimental conditions and cell models.
The temporal data generated through these protocols not only informs in vitro mechanism studies but also provides critical guidance for in vivo efficacy experiments and ultimately clinical translation. As the field advances toward more personalized therapeutic approaches, understanding the time-dependency of apoptosis induction by targeted agents like this compound will be essential for maximizing clinical benefit and overcoming resistance mechanisms in cancer treatment.
Avanbulin is a novel, synthetic small-molecule microtubule-destabilizing agent (MDA). Its mechanism of action provides a strong rationale for combination strategies:
The diagram below illustrates how this compound's mechanism leads to cell death and provides a basis for synergistic combinations.
Listhis compound (BAL101553), the prodrug of this compound, has been investigated in multiple clinical trials using intravenous (IV) and oral formulations. The dosing and safety data from these studies provide a foundation for designing combination therapy protocols.
| Tumor Type | Study Phase | Combination / Context | Recommended Dose & Schedule | Key Safety Findings |
|---|---|---|---|---|
| Newly Diagnosed GBM (MGMT unmethylated) | Phase 1 [6] | With Radiotherapy (RT) | Listhis compound 15 mg orally, daily concomitant with standard RT (60 Gy/30 fractions) | Safe up to 15 mg daily; DLTs (confusion, memory impairment) at 12 mg. |
| Recurrent GBM / Advanced Solid Tumors | Phase 1/2a [1] | Monotherapy (Oral) | Listhis compound 30 mg orally, daily (MTD for brain tumors) | DLTs in solid tumor pts at 20+ mg; brain tumor pts tolerated 30 mg. |
| Advanced Solid Tumors | Phase 1/2a [3] | Monotherapy (2-hr IV infusion) | Listhis compound 30 mg/m² IV over 2 hrs, on Days 1, 8, 15 of a 28-day cycle | DLTs (gait disturbance, neuropathy) at ≥60 mg/m²; myocardial injury at ≥45 mg/m². |
| Ovarian Cancer / GBM (1st recurrence) | Phase 2a [5] | Monotherapy (48-hr IV infusion) | Listhis compound 70 mg/m² IV as a 48-hr continuous infusion, on Days 1, 8, 15 of a 28-day cycle | Favorable safety profile; mostly mild-moderate AEs. |
While clinical data is focused on radiation, preclinical studies suggest other promising combination avenues.
| Combination Partner | Experimental Model | Observed Effect & Proposed Mechanism | Reference |
|---|---|---|---|
| Radiotherapy | GBM patient-derived xenograft (PDX) models | Significant survival extension; proposed synergy: microtubule disruption arrests cells in G2/M, a radiosensitive phase. | [2] |
| Temozolomide (TMZ) | GBM PDX models | Listhis compound + RT + TMZ extended survival irrespective of MGMT promoter status. | [2] |
| Other Microtubule-Targeting Agents | In vitro and case series (other cancers) | Not studied with this compound. For MRSA, combo of daptomycin + β-lactams shows synergy via enhanced binding. Suggests exploring combo with other MTAs. | [7] |
When designing combination protocols, careful management of known adverse effects is crucial.
The following diagram outlines a proposed workflow for developing and validating a new this compound combination therapy protocol, from initial rationale to clinical translation.
To advance this compound combination therapy, future research should focus on:
1. Compound Overview & Mechanism of Action
2. Quantitative Evidence of Brain Penetration Preclinical and clinical studies confirm that this compound effectively reaches the brain. The table below summarizes key quantitative findings:
| Study Model / Context | Key Finding on Brain Penetration | Reported Metric (Brain-to-Plasma Ratio) | Significance |
|---|
| Preclinical PDX Models (Mice) [4] | Significant brain exposure of this compound after oral listhis compound administration. | 1.3 (at 2 hours post-dose) 1.6 (at 6 hours post-dose) | Ratios >1 indicate active concentration in the brain, supporting potential efficacy against CNS tumors. | | Preclinical PDX Models (Mice) [4] | Significant extension of survival in orthotopic glioblastoma models. | -- | Demonstrates that brain penetration translates to a meaningful pharmacological effect. | | Phase 1/2a Clinical Trial (Recurrent GBM/HGG) [3] | Profound, durable responses in a subset of patients with recurrent glioblastoma. | -- | Clinical evidence of anti-tumor activity in the brain, consistent with effective drug penetration. | | Phase 2a Clinical Trial (GBM at first recurrence) [1] | One patient showed a partial response with >90% tumor area reduction. | -- | Direct clinical evidence of tumor shrinkage in the brain. |
3. Experimental Protocols for Assessing Brain Penetration
Protocol 1: LC-MS/MS Bioanalysis of this compound in Brain Homogenate This method is used to determine the concentration of this compound in brain tissue [4].
Protocol 2: In Vivo Pharmacokinetic (PK) Study Design in Mice This protocol outlines how to generate the data for calculating brain-to-plasma ratios [4].
The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow and the drug's mechanism of action.
Diagram Title: Brain Penetration Study Workflow
Diagram Title: this compound Activation and Mechanism of Action
The confirmed brain penetration of this compound has enabled its clinical development for glioblastoma (GBM), an area with high unmet need [3] [5].
The pharmacokinetics of avanbulin have been evaluated following administration of its prodrug, listhis compound, via different routes and regimens. The table below summarizes key PK parameters from multiple clinical trials.
Table 1: Summary of this compound Pharmacokinetic Parameters from Clinical Studies
| Study Description | Dosing Regimen | Dose | C~max~ (ng/mL) | AUC (h·ng/mL) | Reference |
|---|---|---|---|---|---|
| Phase 1, 48-hour IV Infusion [1] | 48-hour IV, Days 1, 8, 15 (28-day cycle) | 70 mg/m² | 144 | AUC~0-inf~: 8,580 | [1] |
| Phase 2a, Oral (Solid Tumors) [2] | Once-daily oral | 30 mg/day | 147 (Cycle 1, Day 1) | AUC~0-inf~: 1,575 (Cycle 1, Day 1) | [2] |
| Phase 1, Oral + Radiotherapy [3] | Once-daily oral with radiotherapy | 15 mg/day | Not Reported | Increased dose-proportionally from 4 to 15 mg | [3] |
| Phase 2a, 48-hour IV (GBM Cohort) [4] | 48-hour IV, Days 1, 8, 15 (28-day cycle) | 70 mg/m² | Not Specifically Reported | Achieved ~2x higher exposure vs. 2-h infusion RP2D | [4] |
Key Findings:
Here, we detail the standard operating procedures for pharmacokinetic assessment as implemented in clinical trials for listhis compound/avanbulin.
This protocol is adapted from studies investigating continuous daily oral dosing [3] [2].
1.1 Objective To characterize the single-dose and steady-state pharmacokinetics of this compound following oral administration of listhis compound in patients.
1.2 Materials
1.3 Procedure
1.4 Data Analysis
The workflow for this protocol is outlined below.
This protocol is adapted from studies investigating prolonged IV infusion to maximize drug exposure while mitigating C~max~-dependent toxicity [4] [1].
2.1 Objective To characterize the pharmacokinetics of this compound during and following a 48-hour continuous intravenous infusion of listhis compound.
2.2 Materials
2.3 Procedure
The workflow for this protocol is outlined below.
The phase 1/2a study of lisavanbulin (the oral prodrug of this compound) in patients with recurrent high-grade glioma or glioblastoma (GBM) revealed that a subset of patients experienced profound and durable responses. The translational results from this trial suggest that a molecular signature, rather than a single biomarker, may predict treatment efficacy [1].
The following table summarizes the key clinical findings and the proposed biomarker profile:
| Aspect | Details and Findings |
|---|---|
| Clinical Context | Phase 1/2a study (NCT02490800) in patients with recurrent glioblastoma or high-grade glioma [1]. |
| Reported Efficacy | "Profound, durable responses in a subset of patients" with recurrent refractory grade 4 astrocytoma or glioblastoma [1]. |
| Proposed Biomarker | A response-predictive molecular signature was identified, warranting further exploration. The signature is linked to the EB1 (End-binding protein 1) pathway [1]. |
| Mechanistic Rationale | EB1 protein sensitizes microtubules to the action of microtubule-interacting agents. Preclinical data showed that listhis compound-treated mice with EB1-high tumors had significantly longer survival [1]. |
The diagram below illustrates the proposed mechanism of this compound and the role of the EB1-associated biomarker signature in predicting tumor cell response.
For researchers aiming to develop assays for this biomarker:
The following table shows how different advanced formulation strategies improved key parameters for abemaciclib, a drug that also faces solubility challenges. These metrics can serve as a benchmark for your work with avanbulin.
| Formulation Strategy | Particle Size (nm) | PDI | Entrapment Efficiency (EE%) | Key Outcome |
|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) [1] | 170.4 ± 0.49 | 0.25 ± 0.014 | 79.96% | Sustained release, enhanced cytotoxicity & cellular uptake. |
| Supramolecular Hydrogel [2] | Nanofibers: ~9 nm (diameter) | - | 92.1% (DL: 3.1%) | Sustained local release over one week; co-delivery with another agent. |
Here are proven formulation strategies you can apply to troubleshoot this compound's low solubility.
This approach encapsulates the drug within a lipid matrix, enhancing dissolution and permeability.
This strategy is ideal for localized therapy (e.g., intratumoral injection), providing sustained release and reducing systemic exposure.
The following diagram outlines a logical workflow for selecting and evaluating the appropriate formulation strategy for this compound.
Q1: My this compound precipitate re-forms after filtration. How can I stabilize the solution? This indicates meta-stable solubility. Strategies include:
Q2: Why does my particle size reduction via milling not yield stable nanoparticles? Aggregation is likely due to high surface energy. To stabilize nano-suspensions:
Q3: How can I confirm if my cyclodextrin complex was successful? Use a combination of these techniques:
Avanbulin's cytotoxicity can be influenced by several key factors. The table below outlines common issues and the associated supporting evidence from recent studies.
| Potential Issue | Evidence & Impact | Recommended Action |
|---|---|---|
| Drug Formulation & Administration Route [1] [2] [3] | IV 2-h infusion caused vascular toxicity (Cmax-related); 48-h IV and oral routes were better tolerated and allowed higher exposure (AUC-related), linking efficacy to sustained exposure [1] [2]. | Confirm formulation (IV vs. oral) and infusion duration. For in vitro models, optimize exposure time to mimic pharmacologically relevant AUC. |
| Tumor Type & Biomarker Status (e.g., EB1) [1] | EB1 protein expression correlated with response in GBM models; EB1-high tumors showed significantly longer survival after listhis compound treatment [1]. | Characterize EB1 expression in your model systems. Stratify results based on EB1 status (high vs. low). |
| Underlying Resistance Mechanisms [4] [3] | The drug is active in models resistant to other MTAs; however, multidrug resistance efflux systems can influence brain concentrations, suggesting potential variable impact in different cell types [4] [3]. | Check for expression of drug efflux pumps (e.g., P-glycoprotein). Use a known efflux pump inhibitor as a control in your assays. |
| Combination with Other Agents [5] | Efficacy in immune-cold glioma models was enhanced when combined with an anti-CD40 antibody, modifying the tumor microenvironment [5]. | Document all combination treatments. Run a concurrent this compound monotherapy control in every experiment to isolate interaction effects. |
To ensure consistency and reproducibility across experiments, here are detailed protocols for key assays based on the literature.
This protocol is based on methods used to establish the efficacy of listhis compound and investigate EB1 as a biomarker [1].
This protocol synthesizes methods from studies that demonstrated significant antitumor activity in patient-derived xenograft (PDX) models [4].
Understanding this compound's unique mechanism is critical for interpreting your results. The diagram below maps its pathway and the key contextual factors that influence cytotoxicity.
Q1: Why does the cytotoxicity of this compound vary so much between different cancer cell lines, even of the same tissue origin? A1: A key driver of this variability appears to be the expression level of the microtubule-associated protein End-binding protein 1 (EB1). Research has identified EB1 as a response-predictive biomarker. Glioblastoma models with EB1-high tumors showed significantly longer survival after listhis compound treatment compared to EB1-downregulated tumors. Therefore, it is critical to profile the EB1 status of your models [1].
Q2: Our in vitro results are promising, but we see no efficacy in our in vivo mouse model. What could be wrong? A2: This is a common translational challenge. Focus on these areas:
Q3: Can this compound overcome resistance to other microtubule-targeting agents like taxanes? A3: Preclinical data suggests yes. This compound has demonstrated significant antitumor activity in models that are refractory to standard microtubule-targeting agents, including those with resistance mechanisms related to P-glycoprotein overexpression and other non-P-gp factors [4] [3]. Its unique binding to the colchicine site on tubulin allows it to bypass some common resistance pathways.
Since the maximum tolerable concentration of DMSO is highly dependent on the specific biological system, you must determine this empirically for your model organism or cell line. The core principle is to run a DMSO vehicle control experiment.
A general experimental workflow is summarized in the diagram below:
The table below summarizes tolerance levels for DMSO reported in scientific literature for various biological systems. Use this as a reference, but note that your specific experimental conditions may alter these limits.
| Biological System / Organism | Maximum Tolerable DMSO Concentration | Key Experimental Findings & Context |
|---|---|---|
| Mammalian Cells (General) | Typically 0.1% - 0.5% | Higher concentrations (e.g., ≥2%) can be cytotoxic [1]. |
| Specific Brain Cell Types (e.g., Neurons, Astrocytes) | ≤0.015625% (very low) | Low concentrations showed hormetic, cytoprotective effects [1]. | | Fruit Fly Larvae (NGLY1 mutant) | ≤0.025% | Significant developmental delay observed at ≥0.025% [2]. | | Fruit Fly Larvae (NPC mutant) | ≤0.33% | Larvae started to become sensitive after 0.33% DMSO [2]. | | Bacteria (E. coli) | Up to 70% | Bactericidal concentration was found to be 80% [3]. | | Bacteria (S. aureus) | Up to 40% | Bactericidal concentration was 50% [3]. | | Bacteria (P. aeruginosa) | Up to 25% | Bactericidal concentration was 30% [3]. |
Q: Why can't I find a defined DMSO tolerance for Avanbulin? A: A compound's specific DMSO tolerance is not a universal property. It depends on the interaction between the solvent and the biological system. Published data for a new drug candidate like this compound is often unavailable until researchers publish their specific study conditions.
Q: The DMSO tolerance for my model is very low. How can I test compounds with poor solubility? A: This is a common challenge in drug discovery. Some potential strategies include:
Lisavanbulin is a water-soluble prodrug that rapidly converts to its active form, This compound, in the bloodstream [1]. Understanding this relationship is fundamental for designing your assays.
The following diagram illustrates the mechanism by which this compound induces cell death.
This compound induces cell death via mitotic arrest.
This highly sensitive method allows for real-time, kinetic analysis of apoptosis without the need for terminal sampling [4].
Detailed Protocol:
This novel flow cytometry assay simultaneously quantifies cell division and cell death in a single sample, providing a comprehensive view of population dynamics [5].
Detailed Protocol:
Here are solutions to common challenges you may encounter when running this compound assays.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High background apoptosis in controls | Stress from assay buffer or handling | Replace specialized buffers with standard culture medium; minimize physical perturbation [4]. |
| Inconsistent results between replicates | Inaccurate cell counting or confluency | Use direct cell counting methods over metabolic assays (e.g., WST) for seeding; ensure consistent confluency at treatment start [5]. |
| Weak or no apoptotic signal | Insufficient drug exposure or concentration | Confirm drug activity and increase exposure time; use a validated cytotoxic agent as a positive control (e.g., staurosporine) [4]. |
| Viability dye is toxic to live cells | Prolonged exposure to toxic dyes (e.g., PI) | Switch to a less toxic viability dye like YOYO-3 or DRAQ7 for long-term kinetic assays [4]. |
| Failure to observe G2/M arrest | Incorrect fixation or analysis timing | Use validated antibodies (e.g., anti-phospho-histone H3) and analyze cells 24-48 hours post-treatment [6]. |
To help standardize your procedures, here is an overview of the key steps from cell preparation to data analysis.
Key steps for conducting this compound cell death assays.
This table summarizes the core mechanism and relevant properties of Avanbulin and its prodrug, Listhis compound, which are crucial for understanding their effects in experimental models.
| Property | Description |
|---|---|
| Active Compound | This compound (BAL27862) [1] |
| Prodrug | Listhis compound (BAL101553), a water-soluble lysine prodrug of this compound [2] [3] [4] |
| Primary Target | Tubulin, at the colchicine-binding site [2] [5] [1] |
| Key Molecular Effect | Microtubule destabilization; inhibits tubulin polymerization (IC₅₀ of 1.4 µM in a cell-free assay) [1] |
| Cellular Effect | Activates the spindle assembly checkpoint (SAC), induces G2/M cell cycle arrest, promotes apoptosis, and causes vascular disruption in the tumor microenvironment [2] [6] [7] |
| Notable Feature | Active in human cancer models resistant to other microtubule-targeting agents (e.g., taxanes, vinca alkaloids) [2] [3] |
The following table outlines the various models used to study Listhis compound/Avanbulin, along with key dosing information and observed outcomes.
| Experimental Model | Treatment Details | Key Reported Outcomes |
|---|
| In Vitro (SB28 glioma cells) | this compound treatment [6] | - IC₅₀ for cell proliferation: 5.5 nM [6]
This protocol is synthesized from methods described in the search results to analyze the mechanism of action [6] [5].
Problem: Lack of Efficacy In Vitro
Problem: High Toxicity In Vivo
Problem: Inconsistent Results in Animal Models
The following diagram illustrates the sequence of cellular events triggered by this compound, from tubulin binding to final cell fate.
I hope this structured information provides a solid foundation for your technical support center. The field is advancing, and the most current clinical trial data can typically be found on official registries like ClinicalTrials.gov (using identifiers NCT03250299 and NCT02490800 mentioned in the research [2] [4]).
Avanbulin (also known as BAL27862) is a potent microtubule-destabilizing agent that binds to the colchicine site on tubulin, inhibiting its polymerization into microtubules [1] [2]. This binding event can trigger a specific cellular response.
The following diagram illustrates the proposed mechanism linking this compound binding to downstream cellular effects, including potential proteolysis.
The table below summarizes quantitative data from published studies on this compound's effects in various experimental models.
| Assay Type | Experimental Context | Key Findings/Concentration | Citation |
|---|---|---|---|
| Tubulin Binding | In vitro | IC₅₀ for tubulin assembly inhibition: 1.4 µM | [2] |
| Apparent Kd for tubulin binding: 244 nM | [2] | ||
| Tubulin Proteolysis | In vitro | Observed at 50 µM over 10-60 minutes | [2] |
| Cell Proliferation | 23 tumor cell lines | Median relative IC₅₀: 13.8 nM (96-hour exposure) | [2] |
| Cell Migration | GBM6 & GBM9 glioblastoma cells | Inhibition at 6 nM and 20 nM | [2] |
| Kinetochore Microtubule Occupancy | hTert-RPE1 eGFP-α-tubulin cells | Decreased occupancy at 12 nM (4-hour treatment) | [2] |
Based on the mechanism, here are factors to consider when designing or troubleshooting experiments involving this compound and tubulin.
The table below summarizes key pharmacokinetic data and experimental findings related to this compound's BBB penetration from preclinical studies.
| Parameter / Finding | Details | Experimental Context |
|---|---|---|
| Brain-to-Plasma Ratio | 1.3 (at 2 hours) and 1.6 (at 6 hours) post-dose [1]. | Measured in FVB wild-type and triple knockout (TKO; Mdr1a/b-/-Bcrp1-/-) mice after a single 30 mg/kg oral dose of listhis compound (the prodrug of this compound) [1]. |
| Significant Survival Benefit | Median survival extension of 9% to 84% in glioblastoma (GBM) patient-derived xenograft (PDX) models [1]. | Observed in listhis compound monotherapy across 9 out of 14 GBM PDX models, indicating therapeutic efficacy from brain exposure [1]. |
| Optimal Dosing Schedule | Prolonged dosing from the start of radiation therapy (RT) until moribund was required for maximal therapeutic benefit [1]. | Determined in intracranial GBM PDX models (e.g., GBM6: listhis compound/RT median survival 90 days vs. RT alone 69 days) [1]. |
| Synergy with Standard Care | Highly significant extension of survival in combination with RT and temozolomide (TMZ) [1]. | In GBM39 PDX: RT/TMZ/listhis compound median survival 502 days vs. RT/TMZ 249 days [1]. |
Here are detailed methodologies for key experiments used to evaluate this compound's brain penetration and efficacy.
This protocol is used to quantify the concentration of this compound in the brain and plasma [1].
Dosing and Sample Collection:
Sample Preparation and Analysis:
This protocol assesses the therapeutic benefit of listhis compound/avanbulin in preclinical GBM models [1].
Model Establishment:
Treatment Regimen:
Endpoint Analysis:
Q1: We are observing low and variable brain concentrations of this compound in our murine models. What could be the cause?
Q2: Our in vivo efficacy results with listhis compound in GBM models are not meeting expectations, despite good brain penetration data. How can we optimize the therapeutic effect?
Q3: What is the evidence that this compound's brain penetration is sufficient for therapeutic effect?
The following diagram illustrates the logical workflow and key decision points for evaluating and applying this compound's BBB penetration in a research setting.
I hope this technically-oriented guide provides a solid foundation for your experimental work. The research strongly supports that this compound achieves therapeutically relevant concentrations in the brain, particularly when administered via a prolonged schedule concurrent with radiation therapy.
For any new chemical entity like Avanbulin, stability must be determined through rigorous studies. The following table summarizes the standard storage conditions used in stability testing for drug products, as defined by ICH guidelines [1].
| Study Type | Standard Conditions | Typical Duration | Primary Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 24 to 36 months | Determines shelf life and recommended storage conditions [1]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 24 months | Bridges data between long-term and accelerated conditions, especially for subtropical climates [1]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Rapidly predicts degradation pathways and estimates potential shelf life [1]. |
For drugs that are particularly sensitive, special storage conditions may be required [1]:
This methodology helps identify potential degradation products and validate analytical methods for stability testing.
1. Objective: To subject this compound to various stress conditions to understand its intrinsic stability and degradation pathways.
2. Materials:
3. Procedure:
4. Analysis:
| Problem | Potential Root Cause | Investigative Actions |
|---|
| Loss of Potency > 5% | Hydrolysis, oxidation, or temperature-induced degradation [1]. | 1. Review storage temperature logs for excursions. 2. Analyze by HPLC-MS for degradants [2]. 3. Check packaging integrity (moisture/oxygen barrier). | | Formation of Unknown Impurities | Reaction with excipients, leachates from packaging, or photodegradation [1]. | 1. Perform forced degradation studies to match impurity profiles. 2. Test drug-product vs. drug-substance stability. 3. Use LC-MS to identify impurity structures. | | Physical Changes (e.g., precipitation, color change) | Polymorphic transformation, interaction with container, or pH shift. | 1. Inspect container for residues or etching. 2. Re-measure pH of solutions. 3. Analyze solid form by XRD or thermal microscopy. |
Q1: What is the recommended long-term storage condition for this compound powder? A: Without specific data, the default according to ICH Q1A(R2) is 25°C ± 2°C / 60% RH ± 5% RH [1]. The drug substance should be stored in its original, tightly sealed container, protected from light and moisture, until confirmed by controlled stability studies.
Q2: Our analytical results show a 10% loss in this compound concentration after 3 months. What should we do? A: A 10% loss is clinically significant. Immediately:
Q3: How can we design an initial stability study for this compound? A: A comprehensive study should include:
The following diagram outlines the logical workflow for establishing storage conditions and troubleshooting stability issues, based on standard pharmaceutical practices.
The table below summarizes the core parameters for using this compound in KT-MT occupancy assays, as established in the literature.
| Parameter | Specification / Recommended Use | Source / Context |
|---|---|---|
| Working Concentration | 12 nM (sub-cytotoxic, reduces occupancy by ~35%) | [1] |
| Incubation Time | 4 hours | [1] |
| Cell Line Used | hTert-RPE1 (human retina pigment epithelial) | [1] |
| Tubulin Binding Site | Colchicine site | [2] [3] |
| Primary Cellular Effect | Reduces KT-MT occupancy without causing massive MT detachment or severe spindle defects. | [1] |
| Key Experimental Readout | Reduction in inter-kinetochore stretching; increased incidence of lagging chromosomes during anaphase. | [1] |
The following workflow is adapted from a key study that successfully used BAL27862 to investigate KT-MT occupancy [1].
Step 1: Cell Preparation & Synchronization
Step 2: Drug Treatment
Step 3: Metaphase Arrest
Step 4: Sample Processing & Analysis You have two primary methods for quantifying KT-MT occupancy:
Here are solutions to common problems you might encounter, based on the characterized effects of this compound.
| Problem | Potential Cause | Solution / Verification |
|---|---|---|
| No change in KT-MT occupancy | Concentration too low; incubation time too short. | Confirm drug activity and concentration. Ensure 4-hour incubation at 12 nM is precisely followed [1]. |
| Excessive MT detachment / spindle collapse | Concentration too high. | Titrate the drug. 12 nM is a sub-cytotoxic dose; higher doses can cause more severe phenotypes [3] [1]. |
| Reduced inter-KT distance | This is an expected outcome, not a problem. It confirms the drug's efficacy. | Verify using the assay. Measure the distance between sister kinetochores; a significant reduction confirms successful tension loss due to lower MT occupancy [1]. |
| High background of unattached KTs | Over-treatment or incorrect cell system. | Use the recommended low dose (12 nM). Unlike nocodazole, BAL27862 at this concentration reduces occupancy without creating unattached KTs, which is key for studying tension-specific effects [1]. |
This compound is a particularly useful tool because, at low nanomolar concentrations, it reduces KT-MT occupancy without generating unattached kinetochores [1]. This allows researchers to specifically dissect the role of microtubule number and the resulting mechanical tension, separate from the effects of the spindle assembly checkpoint (SAC) activation caused by unattached KTs.
| Question | Answer & Key Technical Insight |
|---|---|
| What is the core function of the SAC? | The SAC is a surveillance mechanism that ensures all chromosomes are correctly attached to the spindle microtubules before anaphase begins. It prevents aneuploidy by generating a "wait" signal from unattached kinetochores [1] [2]. |
| Is the SAC a simple on/off switch? | No. Research shows the SAC acts more like a sensitive rheostat. The strength of its "wait" signal is dynamic and can reflect the number of unattached kinetochores and the quality of their attachments [2]. |
| What is a key protein to monitor for SAC activity? | Mad2 is a central component. Its recruitment to and turnover at unattached kinetochores is a primary event in the formation of the Mitotic Checkpoint Complex (MCC), which is the direct inhibitor of the APC/C [1]. |
A systematic approach is key to optimizing SAC experiments. The table below outlines common issues and validated methodologies to address them.
| Problem | Possible Cause | Solution & Recommended Experimental Protocol |
|---|
| Weak or inconsistent SAC signaling | Non-robust experimental system; inability to achieve synchronous SAC activation. | Protocol: Inducing Synchronized SAC Activation
To ensure your experimental setup is optimal, the following diagrams outline the core SAC mechanism and a robust workflow for its analysis.
This diagram illustrates the fundamental process of SAC activation and silencing, which is crucial for understanding what your experiments are measuring [1] [2].
This workflow provides a step-by-step guide for conducting a comprehensive SAC analysis, integrating the protocols mentioned in the troubleshooting guide [1] [4].
Paclitaxel is a well-established microtubule-targeting agent and one of the most successful chemotherapeutic drugs. The table below summarizes its core mechanism and experimental findings.
| Aspect | Details on Paclitaxel |
|---|---|
| Drug Class | Microtubule-stabilizing agent, taxane [1]. |
| Primary Mechanism | Binds to β-tubulin subunit on inner microtubule surface; promotes tubulin assembly into microtubules and stabilizes them by inhibiting depolymerization [1] [2]. |
| Cellular Outcome | Disrupts mitotic spindle function, arrests cell cycle at G2/M phase, and induces apoptosis in rapidly dividing cells [1]. |
| Key Binding Site | β-tubulin, near the M-loop (the "taxane site") [3] [2]. |
| Effect on Microtubule Dynamics | "Kinetic stabilization": suppresses dynamic instability (stochastic growth/shrinking) by reducing shrinking rate and increasing pause time [2]. |
| Experimental Evidence | Molecular dynamics simulations reveal multiple binding poses and key residues for binding affinity [3]. In vivo fluorescence microscopy shows suppression of microtubule length displacements [2]. |
To generate the kind of data summarized above, researchers typically employ the following methodologies:
The diagram below illustrates the core mechanistic pathway of Paclitaxel.
| Feature | Avanbulin (BAL27862) | Vincristine |
|---|---|---|
| Binding Site | Colchicine binding site on β-tubulin [1] [2] [3] | Vinca alkaloid domain on β-tubulin [4] [5] [6] |
| Primary Effect on Microtubules | Microtubule destabilization [1] [2] [3] | Suppression of microtubule dynamics at low concentrations; depolymerization at high concentrations [6] [7] |
| Impact on Cell Cycle | G2/M phase arrest and induction of apoptosis [1] [2] | Mitotic arrest and induction of apoptosis [7] |
| Binding Site Location | Intradimer interface (between α- and β-tubulin within a dimer) [8] [2] | Inter-dimer interface (longitudinally between tubulin dimers) [5] [6] |
The diagram below illustrates the distinct binding sites and subsequent cellular mechanisms of action for both compounds.
A key distinction lies in their susceptibility to common resistance mechanisms.
| Aspect | This compound (BAL27862) | Vincristine |
|---|---|---|
| ABC Transporter Efflux | Active in models resistant to vinca alkaloids and taxanes, including those with P-glycoprotein (MDR1) overexpression [1] [2]. | Susceptible to resistance via overexpression of efflux transporters like ABCB1 [9]. |
| Tubulin Isotype Mutations | Maintains activity in vincristine-resistant neuroblastoma cell lines [9]. | Resistance can arise from specific mutations in the vinca domain [5]. |
| Competition with MAPs | Not documented in search results. | Sensitivity is reduced by overexpression of HURP, which competes for binding at the vinca domain [5]. |
| Stage | This compound (as Listhis compound prodrug) | Vincristine |
|---|---|---|
| Preclinical IC₅₀/GI₅₀ | Low nM range; e.g., ~10 nM in DLBCL cell lines [1]; ~2 nM in neuroblastoma lines [9]. | Low nM range; e.g., 1.83 - 3.44 nM in neuroblastoma lines [9]. |
| Clinical Status | Phase 1/2a trials in advanced solid tumors and recurrent glioblastoma [2] [3]. | FDA-approved, standard for pediatric and hematologic cancers for decades [9] [7]. |
| Notable Clinical Findings | Disease control in some patients with recurrent glioblastoma and ovarian cancer [3]. Dose-limiting neurological and cardiac effects [2]. | Established efficacy in multiple regimens. Dose-limiting toxicity is peripheral neuropathy [7]. |
To evaluate these compounds in a research setting, the following methodologies are commonly used:
Cell Viability/Proliferation Assays
Apoptosis Analysis by Flow Cytometry
Microtubule Network Visualization via Immunofluorescence
Tubulin Binding Competition Assays
This compound represents a promising next-generation microtubule-targeting agent with a distinct mechanism that may benefit patients with tumors resistant to traditional therapies like vincristine. Its ongoing clinical development will be crucial to fully define its therapeutic potential.
Once you find the data, here's how you could structure it using the required formats. The table below shows the type of information to include for a clear comparison.
| Cell Line | Resistance Profile | Avanbulin IC₅₀ | Comparison Drug IC₅₀ | Resistance Index |
|---|---|---|---|---|
| Ovarian SKOV3 (Parental) | Sensitive | [Value] µM | [Value] µM | — |
| Ovarian SKOV3/CDDP-P | Cisplatin-resistant | [Value] µM | [Value] µM | [Value] |
| Ovarian SKOV3/Taxol-P | Paclitaxel-resistant | [Value] µM | [Value] µM | [Value] |
| Lung A549 (Parental) | Sensitive | [Value] µM | [Value] µM | — |
| Lung A549/CR | Cross-resistant | [Value] µM | [Value] µM | [Value] |
Key Experimental Protocol (Example)
Once you have the mechanism of action data, you can create a Graphviz diagram. Here is a template you can adapt, demonstrating the required formatting and color palette.
This diagram template illustrates potential resistance mechanisms against this compound. Replace the placeholder text with specific mechanisms once your literature search is successful.
The table below summarizes key quantitative data for avanbulin and colchicine from individual studies.
| Property | This compound | Colchicine |
|---|---|---|
| Tubulin Assembly Inhibition (IC₅₀) | 1.4 µM [1] | 3.5 µM (in a specific derivative study) [2] |
| Binding Affinity (Kd) | 244 nM (apparent Kd) [1] | Information missing |
| Antiproliferative Activity (Median IC₅₀) | 13.8 nM (across 23 tumor cell lines) [1] | 0.016 - 0.056 µM (against AT/RT cell lines) [3] |
| Primary Clinical Use | Investigational anticancer agent [4] | Approved for Gout, FMF, Cardiovascular risk reduction [5] [6] |
| Status in Cancer Therapy | Clinical trials (Phase 1/2a for glioblastoma) [4] | Not approved; limited by narrow therapeutic index [7] |
This compound Experimental Data: this compound is a potent synthetic inhibitor designed to bind to the colchicine site on tubulin [1]. It inhibits tubulin assembly with an IC₅₀ of 1.4 µM and binds to tubulin with an apparent dissociation constant (Kd) of 244 nM [1]. In cellular assays, it exhibits potent antiproliferative activity with a median relative IC₅₀ of 13.8 nM across a panel of 23 human tumor cell lines [1]. Its prodrug, listhis compound, is orally available and has demonstrated penetration into the brain, showing durable responses in a subset of patients with recurrent glioblastoma in early-phase clinical trials [4].
Colchicine Experimental Data: Colchicine is a natural product alkaloid and a classical inhibitor of tubulin polymerization [8] [7]. While a direct IC₅₀ for colchicine itself was not listed, one study on a colchicine-binding site inhibitor (CBSI) derivative reported a tubulin polymerization IC₅₀ of 3.5 µM [2]. In a high-throughput screen for a rare cancer (Atypical Teratoid/Rhabdoid Tumors, AT/RT), colchicine showed potent in vitro antiproliferative activity with IC₅₀ values of 0.016 µM and 0.056 µM against two different cell lines [3]. Its high systemic toxicity, including gastrointestinal upset, neutropenia, and potential for multi-organ failure in overdose, prevents its use as an anticancer drug [5] [7].
Both compounds bind to the colchicine site on β-tubulin, which disrupts the dynamics of microtubule polymerization. The following diagram illustrates the shared mechanism and a generalized experimental workflow for assessing their activity.
Overcoming Resistance: A significant advantage of this compound and other modern Colchicine Binding Site Inhibitors (CBSIs) is their potential to overcome multidrug resistance (MDR) associated with other tubulin-targeting agents like taxanes and vinca alkaloids, as they are poor substrates for the P-glycoprotein (P-gp) efflux pump [7] [2].
Therapeutic Index: The core limitation of colchicine as an anticancer agent is its narrow therapeutic index [7]. This compound represents an effort to develop a compound with a more favorable safety profile, though its full toxicity profile is still being established in clinical trials [4].
In Vitro to In Vivo Translation: While colchicine can show high potency in cellular assays (low nM IC₅₀) [3], this does not translate to clinical utility in oncology due to systemic toxicity. This compound's design and progression to clinical trials for brain tumors suggest a more promising in vivo efficacy and therapeutic window [4] [1].
Lisavanbulin is designed to be a more soluble and administrable form of this compound. Once in the body, it is converted into the active compound This compound [1] [2]. Therefore, the experimental data for "listhis compound" in animal models or clinical trials reflects the activity of this compound after this conversion.
The diagram below illustrates this prodrug conversion and the primary mechanism of action of this compound.
Multiple studies highlight End-binding protein 1 (EB1) as a potential predictive biomarker for response to this agent [1] [5] [3].
The administration route of listhis compound impacts the tolerated dosage and its side effect profile.
| Administration Route | Defining Feature | Key Findings & Tolerated Doses |
|---|---|---|
| Oral (Once Daily) | Convenient, continuous dosing | MTD: 30 mg/day for brain tumor patients [1] |
| IV (2-hour infusion) | Higher peak plasma concentration (C~max~) | RP2D: 30 mg/m² due to neurological/vascular DLTs at higher doses [4] |
| IV (48-hour infusion) | Lower C~max~, higher total exposure (AUC) | RP2D: 70 mg/m²; enabled higher drug exposure without severe vascular toxicity [2] |
The primary dose-limiting toxicities are related to the drug's effects on the vascular system and nervous system, which are associated with high peak plasma concentrations (C~max~) [1] [4]. The 48-hour infusion schedule was specifically designed to achieve higher total drug exposure (AUC), which is linked to anti-proliferative effects, while avoiding the high C~max~ that causes vascular toxicity [2].
| Element | Description & Best Practices | Source Examples |
|---|---|---|
| In Vitro Models | Use primary cultures, early passage cell lines, or 3D models for better clinical relevance over long-passage lines. [1] | Primary tumor cell explants; 3D models. [1] |
| In Vivo Models | Use patient-derived xenografts (PDX) or orthotopic models to better mimic the tumor microenvironment. [2] [1] | Syngeneic orthotopic KPC mouse model for pancreatic cancer. [2] |
| Data Presentation | Report quantitative metrics like IC50 (half-maximal inhibitory concentration) and % cell killing across multiple cell lines. [3] [4] | IC50 values; % killing in 9 human cancer cell lines. [3] |
| Tumor Dynamics | Use mathematical models (e.g., TGI model) to analyze tumor growth inhibition over time from in vivo data. [5] [6] | Linear-Exponential (LExp) and Tumor Growth Inhibition (TGI) models. [5] |
To ensure your guide is robust and reproducible, here are detailed methodologies for key experiments cited in the search results.
In Vitro Cytotoxicity Assay (Cell Viability):
In Vivo Efficacy Study in Xenograft Models:
The diagram below outlines a generalized workflow for generating the preclinical efficacy data you need for your comparison guide.
Since the specific data for this compound was not available in this search, I suggest you try the following:
The following table consolidates key experimental data on avanbulin and other microtubule-targeting agents, highlighting differences in BBB penetration and anti-tumor activity.
| Compound | BBB Penetration (Experimental Data) | Molecular Weight | Tubulin Binding Site | Evidence of Efficacy (Preclinical/Clinical) |
|---|
| This compound (active moiety of Listhis compound) | • Brain-to-plasma ratio of ~1.3-1.6 in rodent models [1]. • Achieves therapeutically relevant concentrations in the brain after oral dosing of its prodrug (Listhis compound) [1]. | 387 g/mol [2] | Novel site, distinct from colchicine and vinca alkaloids [1]. | • Significant survival benefit in 9 of 14 GBM patient-derived xenograft (PDX) models, both as monotherapy and combined with radiation/TMZ [1]. • Phase 1 trial established safety in combination with radiation for glioblastoma [2]. | | RGN3067 (Novel Colchicine-Site Inhibitor) | • High brain concentrations after oral dosing in mice (C~max~ 20 µM) [3]. • Designed for high BBB penetration with a favorable CNS Multi-Parameter Optimization (MPO) score [3]. | Not specified (designed to be low MW) | Colchicine site on β-tubulin [3]. | • Nanomolar inhibition of glioblastoma cell lines, including TMZ-resistant ones [3]. • Reduces tumor growth in a glioblastoma PDX mouse model [3]. | | Classic Microtubule Inhibitors (e.g., Vinca alkaloids, Taxanes) | • Generally poor BBB penetration due to efflux by P-glycoprotein (P-gp) pumps and/or high molecular weight [1] [3]. • This has limited their utility for treating primary brain tumors [2] [1]. | Often high (e.g., Vinblastine: 811 g/mol; Paclitaxel: 854 g/mol) | Vinca site / Taxane site [4]. | • Effective in various peripheral cancers, but not successful in glioblastoma clinical trials, largely due to poor delivery to the brain [1]. |
To evaluate the BBB penetration and efficacy of these compounds, researchers employ several standard and sophisticated experimental methods.
The diagram below illustrates the interconnected stages of evaluating a novel brain-penetrant microtubule inhibitor, from initial design to in vivo validation.
Based on the available data, this compound's profile as a brain-penetrant microtubule destabilizer is driven by several key factors:
The table below summarizes key inducers based on the search results, which can be used as benchmarks for comparing any new agent like avanbulin.
| Inducing Agent | Primary Mechanism of Action | Typical Working Concentration | Key Characteristics & Experimental Notes |
|---|---|---|---|
| Camptothecin [1] | Inhibits DNA topoisomerase I | 4–6 µM | Used as a positive control. Requires a stock solution in DMSO. A time-course experiment is recommended to determine sensitivity for new cell types. |
| Staurosporine [2] | Inhibits multiple protein kinases | 50–100 nM | A broad-spectrum, fast-acting inducer. Stock solution is prepared in DMSO. |
| Anti-FAS / CD95 Antibody [2] | Activates the extrinsic death receptor pathway | Varies by manufacturer and clone | Triggers receptor-mediated apoptosis. Optimal concentration needs empirical determination for each specific antibody. |
| Raptinal [3] | Induces intrinsic apoptosis downstream of BAX/BAK | Varies by cell type | Noted for exceptionally rapid induction of apoptosis. Acts independently of BAX/BAK for Mitochondrial Outer Membrane Permeabilization (MOMP). |
| Doxorubicin [2] [4] | Inhibits DNA topoisomerase II, causes DNA damage | 1 µM | A common chemotherapeutic agent. Can be used to induce p53-dependent cell cycle arrest and apoptosis. |
| Cisplatin [5] [6] | DNA cross-linking agent | Varies by cell type and protocol | A potent pro-apoptotic anticancer agent known to activate caspase-3. |
Here are standard protocols for inducing apoptosis using chemical agents and receptor-mediated methods, which are essential for generating comparable data.
This is a general method for inducing apoptosis using a chemical agent as a positive control.
This protocol uses an antibody to trigger the extrinsic apoptosis pathway.
After induction, apoptosis is typically confirmed using a combination of methods. The flowchart below illustrates a standard workflow for treating cells and distinguishing between apoptosis and necrosis.
The core execution phase of apoptosis involves a cascade of caspase activation, as shown in the pathway diagram below.
The table below summarizes the key information available about this compound's interaction with tubulin.
| Feature | Description |
|---|---|
| Target Protein | Tubulin [1] |
| Binding Site | Colchicine-binding site on tubulin [1] |
| Effect on Microtubules | Destabilization / Depolymerization [1] |
| Clinical Candidate | Its prodrug, listhis compound (BAL101553), is in clinical evaluation [1] |
Although direct data for this compound is not presented, the following established methodologies are used to characterize the binding affinity and functional effects of tubulin-targeting agents like this compound. These protocols provide a framework for the types of validation studies you require.
The following diagram illustrates the logical workflow that connects these different experimental methods, from initial binding to final cellular effects.
The table below outlines the core components of a robust preclinical validation strategy, drawing from standard practices for evaluating anti-cancer therapeutics [1] [2].
| Model Type | Key Applications in Validation | Typical Endpoints Measured | Strengths | Limitations |
|---|
| Cancer Cell Lines [3] | - Initial high-throughput drug screening
Here are detailed methodologies for key experiments cited in the framework above.
1. Protein Lysate Array for Signaling Pathway Analysis in Cell Lines [3] This protocol is used to understand how a drug like Avanbulin affects key signaling pathways (e.g., PI3-K, VEGF) in cancer cells.
2. In Vivo Efficacy Study in PDX Models [1] [2] This protocol tests the efficacy of a compound in a model that more closely mimics a human patient's tumor.
3. Ex Vivo Drug Sensitivity Testing in Patient-Derived Organoids [2] This protocol is used for higher-throughput testing of drug response in a patient-specific context.
The following diagrams, created using Graphviz, illustrate core concepts and workflows from the validation framework.
| Combination Therapy | Model / Clinical Stage | Key Synergistic Findings / Outcomes | Reference / Trial |
|---|---|---|---|
| Radiotherapy [1] [2] | Phase 1 clinical trial (Newly diagnosed unmethylated GBM) [1] | The combination was deemed safe and feasible up to a 15 mg daily oral dose of lisavanbulin alongside standard radiotherapy. Preclinical data supported significant survival extension in patient-derived xenograft (PDX) models [2]. | NCT03250299 [1] |
| Anti-CD40 Immunotherapy [3] | Preclinical (Orthotopic mouse GBM models) [3] | Showed a synergistic survival benefit in immunologically "cold" and immune checkpoint blocker (ICB)-resistant glioblastoma models. The effect was notably T-cell-independent, suggesting an innate immunity mechanism [3]. | Preclinical Study [3] |
| Radiotherapy + Temozolomide [2] | Preclinical (GBM Patient-Derived Xenograft models) [2] | Listhis compound integrated into the standard chemoradiation and adjuvant temozolomide regimen significantly extended survival in PDX models, irrespective of MGMT promoter methylation status [2]. | Preclinical Study [2] |
The synergy mentioned above was validated through the following standardized experimental methodologies.
This protocol is based on a Phase 1 study in adults with newly diagnosed, MGMT promoter unmethylated Glioblastoma [1].
This protocol used orthotopic mouse models of glioblastoma to test the combination [3].
This compound's unique mechanism as a microtubule destabilizer that activates the Spindle Assembly Checkpoint (SAC) underpins its synergistic potential. The following diagram illustrates the proposed pathways for its synergy with anti-CD40 therapy.
The diagram above shows how the combination works through innate immunity. In contrast, the synergy with radiotherapy is more direct: by arresting tumor cells in the G2/M phase of the cell cycle (the most radiosensitive phase), listhis compound sensitizes them to the DNA-damaging effects of radiation, leading to enhanced tumor cell death [2].